molecular formula C9H10O2 B1311381 1-Hydroxy-3-phenylpropan-2-one CAS No. 4982-08-5

1-Hydroxy-3-phenylpropan-2-one

Cat. No.: B1311381
CAS No.: 4982-08-5
M. Wt: 150.17 g/mol
InChI Key: QLCZRWKIQPLYFS-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenylpropan-2-one is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCZRWKIQPLYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448699
Record name 1-HYDROXY-3-PHENYLPROPAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4982-08-5
Record name 1-HYDROXY-3-PHENYLPROPAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Comprehensive-Guide-to-the-Reactivity-and-Synthetic-Utility-of-1-Hydroxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Hydroxy-3-phenylpropan-2-one, an α-hydroxy ketone, is a versatile organic molecule whose reactivity is governed by the interplay between its hydroxyl and carbonyl functional groups. This guide provides an in-depth analysis of its chemical behavior, exploring the synergistic effects that lead to its unique synthetic transformations. We will dissect the reactivity at the carbonyl carbon, the α-hydroxyl group, and the acidic α-hydrogens, providing a causal basis for its utility in oxidation, reduction, and carbon-carbon bond-forming reactions. Furthermore, this document details field-proven experimental protocols and highlights the compound's significant role as a precursor in the synthesis of pharmaceuticals, most notably ephedrine. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Profile and Physicochemical Properties

This compound is structurally characterized by a phenylpropyl backbone with a ketone at the C2 position and a primary alcohol at the C1 position. This arrangement classifies it as an α-hydroxy ketone, also known as an acyloin.[1] The proximity of the hydroxyl and carbonyl groups is the primary determinant of its chemical personality.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₉H₁₀O₂PubChem[2]
Molecular Weight 150.17 g/mol PubChem[2]
CAS Number 4982-08-5PubChem[2]
Synonyms 1-hydroxy-3-phenylacetonePubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Rotatable Bonds 3PubChem[2]

The Duality of Reactivity: The α-Hydroxy Ketone Moiety

The unique reactivity of this compound stems from the electronic communication between the adjacent carbonyl and hydroxyl groups. This interaction modulates the properties of both functionalities and the adjacent methylene (α') carbon.

Reactivity of the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Standard ketone chemistry, such as reactions with organometallic reagents to form tertiary alcohols, is applicable.[3] However, its most significant reactions in a pharmaceutical context are reduction and reductive amination.

Reactivity of the α-Hydroxyl Group

The primary hydroxyl group can be oxidized or can act as a nucleophile. Esterification and etherification reactions are straightforward, often employed for the synthesis of derivatives or as a protecting group strategy. The oxidation of this primary alcohol can be achieved, though it often occurs in concert with the ketone, leading to α-diketone formation or cleavage, depending on the oxidant.[4]

Synergistic Reactivity and Tautomerism

The presence of α-hydrogens on the methylene carbon (C3), flanked by the phenyl ring, makes them acidic and available for enolate formation under basic conditions.[5] This allows the molecule to participate in reactions like aldol condensations.[6] Furthermore, the molecule can exhibit keto-enol tautomerism, which is fundamental to many of its reactions.

Caption: Keto-enol tautomerism in this compound.

Key Synthetic Transformations

The true synthetic power of this compound is realized through its transformations into other valuable chemical entities.

Oxidation to 1-Phenylpropane-1,2-dione

A characteristic reaction of α-hydroxy ketones is their oxidation to the corresponding α-dicarbonyl compound.[1] This transformation is significant as 1-phenylpropane-1,2-dione is itself a versatile synthetic intermediate.[7] Mild oxidizing agents are typically employed. For instance, Fehling's test, which uses a Cu(II) complex, gives a positive result with primary α-hydroxy ketones.[1]

Experimental Protocol: Oxidation with Copper(II) Acetate

This protocol is a representative example of the oxidation of an α-hydroxy ketone to an α-diketone. The choice of copper(II) acetate provides a milder alternative to other oxidants, preventing over-oxidation or cleavage.

  • Materials: this compound, Copper(II) acetate monohydrate, Glacial acetic acid, Water, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 4:1 v/v).

    • Add Copper(II) acetate monohydrate (approx. 2.2 eq) to the solution.

    • Heat the mixture to reflux with stirring for 1-2 hours. The solution will typically change from blue to a greenish suspension as copper(I) oxide precipitates.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the copper salts.

    • Transfer the filtrate to a separatory funnel and dilute with water.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylpropane-1,2-dione.

  • Validation: The product, a yellow oil, can be validated by ¹H NMR, ¹³C NMR, and IR spectroscopy (appearance of two C=O stretches). Purity can be assessed by GC-MS. The expected outcome is a high yield of the desired α-diketone.

Reduction to 1-Phenylpropane-1,2-diol

The ketone functionality can be selectively reduced in the presence of the hydroxyl group using hydride-reducing agents like sodium borohydride (NaBH₄) to yield the corresponding vicinal diol, 1-phenylpropane-1,2-diol. This reaction creates a new chiral center at the C2 position. The stereochemical outcome depends on the reducing agent and reaction conditions.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is a standard, reliable method for the reduction of a ketone to a secondary alcohol. NaBH₄ is chosen for its selectivity for ketones over other functional groups and its operational simplicity.

  • Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Water, 1 M Hydrochloric acid, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in an ice bath-cooled flask.

    • Slowly add NaBH₄ (approx. 1.0-1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the flask in an ice bath again and cautiously quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and adjust the pH to ~6-7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Validation: The resulting diol can be characterized by NMR and IR (disappearance of the C=O stretch and appearance of a broad O-H stretch). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Cornerstone Application: Synthesis of Ephedrine Alkaloids

Perhaps the most well-documented and industrially significant application of this compound is its role as a key chiral precursor in the synthesis of ephedrine and its diastereomer, pseudoephedrine.[8][9] The chiral form, (R)-phenylacetylcarbinol ((R)-PAC), is produced on a large scale via enzymatic condensation of benzaldehyde and pyruvate using yeast pyruvate decarboxylase (PDC).[9][10]

The subsequent step involves a reductive amination, where the ketone is converted to an amine in the presence of methylamine and a reducing agent. This reaction forms the crucial C-N bond and establishes the second chiral center.

Caption: Workflow for the chemoenzymatic synthesis of ephedrine.

This chemoenzymatic route is a classic example of green chemistry, leveraging a biological catalyst for a key stereoselective step that is difficult to achieve with traditional chemical methods.[10] The (R)-PAC intermediate directly leads to the synthesis of important β-amino alcohols like ephedrine and norephedrine derivatives.[11]

Conclusion

This compound is a molecule of significant synthetic value, primarily due to the versatile reactivity imparted by its α-hydroxy ketone motif. Its ability to undergo selective oxidation, reduction, and, most importantly, serve as the central building block in the large-scale production of vital pharmaceuticals like ephedrine, underscores its importance in organic and medicinal chemistry. The principles governing its reactivity are well-established, allowing for its reliable application in complex synthetic pathways. Future research may focus on developing novel catalytic systems to further enhance the stereoselectivity of its transformations and expand its utility as a chiral synthon.

References

  • NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS. Google Patents.

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.

  • Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Forschungszentrum Jülich.

  • This compound | C9H10O2. PubChem.

  • Process for production of r-phenylacetylcarbinol by an enzymatic process in a two-phase system. Google Patents.

  • Chemical Properties of Aldehydes and Ketones. CK-12 Foundation.

  • Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. National Institutes of Health (NIH).

  • The biosynthesis of ephedrine. [URL: Not Available]
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.

  • The Synthesis and Pharmacology of Ephedrine Analogues. DORAS | DCU Research Repository.

  • Aldehydes and Ketones. Michigan State University Chemistry.

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)
  • Ephedrine and Pseudoephedrine. ResearchGate.

  • Preparation method of L-Phenylacetylcarbinol. Google Patents.

  • Reaction scheme of the hydrogenation of ( A ) 1-phenyl-1,2- propanedione. ResearchGate.

  • An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. National Institutes of Health (PMC).

  • Aldehydes and Ketones. YouTube.

  • Phenylacetone. Wikipedia.

  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [URL: Not Available]
  • Hydroxy ketone. Wikipedia.

  • BIOSYNTHESIS OF L-PHENYLACETYLCARBINOL FROM LOCALLY ISOL
  • 2-Hydroxy-1-phenyl-1-propanone | C9H10O2. PubChem.

  • Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine. ResearchGate.

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed.

Sources

Advanced Synthetic Strategies for 1-Hydroxy-3-phenylpropan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regioselective synthesis of 1-Hydroxy-3-phenylpropan-2-one (also known as hydroxymethyl benzyl ketone).

This guide prioritizes the Nierenstein-Formate Route , a two-stage protocol that guarantees regiochemical fidelity at the C1 position, avoiding the thermodynamic trap of benzylic (C3) hydroxylation common in direct oxidation methods.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemistry Leads.

Strategic Analysis: The Regioselectivity Paradox

The synthesis of This compound (Structure A ) presents a specific regiochemical challenge often underestimated in phenylpropanoid chemistry.

  • Target (A):

    
     (Terminal functionalization)
    
  • Thermodynamic Isomer (B):

    
     (Benzylic functionalization; "PAC")
    

Direct oxidation of phenylacetone (e.g., Rubottom oxidation) predominantly yields Isomer B because the benzylic enol is thermodynamically favored and the benzylic C-H bond is weaker (


) than the terminal methyl C-H (

).

To access the terminal Isomer A with high purity, one must abandon direct oxidation of the ketone and instead employ a homologation strategy starting from phenylacetic acid derivatives. This guide details the Chloro-Ketone Homologation (Nierenstein) pathway, which locks the oxygenation at the terminal carbon before the ketone is fully assembled.

Core Methodology: The Nierenstein-Formate Protocol

This protocol is the "Gold Standard" for research-scale synthesis. It utilizes the reactivity of diazomethane (or TMS-diazomethane for safety) with acid chlorides to insert a functionalized methylene group.

Reaction Scheme Overview

The synthesis proceeds in three distinct phases:

  • Activation: Conversion of Phenylacetic acid to Phenylacetyl chloride.

  • Insertion (Nierenstein): Reaction with Diazomethane/HCl to form 1-chloro-3-phenylpropan-2-one.

  • Substitution (Formate): Displacement of chloride by formate, followed by methanolysis.

Phase 1: Preparation of 1-Chloro-3-phenylpropan-2-one

Safety Note: Diazomethane is explosive and highly toxic.[1] Use a dedicated kit with polished glass joints, or substitute with (Trimethylsilyl)diazomethane (TMSD) if scale permits.

Reagents:

  • Phenylacetyl chloride (1.0 equiv)

  • Diazomethane (excess, ~2.0 equiv, ethereal solution)

  • Hydrogen Chloride (gas) or conc. HCl

Protocol:

  • Diazomethane Generation: Generate an ethereal solution of diazomethane from Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) using a standard macro-scale kit. Dry over KOH pellets.

  • Acyl Chloride Addition: Cool the diazomethane solution to 0°C. Add phenylacetyl chloride dropwise over 30 minutes. Evolution of

    
     gas will be vigorous.
    
    • Mechanistic Insight: The reaction forms an

      
      -diazo ketone intermediate (
      
      
      
      ).
  • Conversion to Chloride: To convert the diazo ketone to the

    
    -chloro ketone, anhydrous HCl gas is bubbled through the solution at 0°C until 
    
    
    
    evolution ceases.
    • Alternative: If using the Nierenstein reaction proper, the acid chloride is added to the diazomethane without external HCl; the reaction mechanism inherently produces the chloro-ketone via a diazonium intermediate, though yields can fluctuate. The HCl quench is more reproducible.

  • Workup: Wash the organic layer with saturated

    
     (to remove excess acid) and brine. Dry over 
    
    
    
    .
  • Purification: The crude 1-chloro-3-phenylpropan-2-one is unstable to distillation at high temperatures. Use Kugelrohr distillation or proceed directly to Phase 2.

Phase 2: Formate Displacement & Hydrolysis

Direct hydrolysis of


-halo ketones with hydroxide bases (NaOH/KOH) is forbidden  in this context. It triggers the Favorskii rearrangement  or Darzens condensation , destroying the scaffold. We use the "Formate Route" to bypass these side reactions.

Reagents:

  • Potassium Formate (HCOOK) (1.5 equiv)

  • Methanol (Anhydrous)

  • Catalytic KI (0.1 equiv)

Protocol:

  • Displacement: Dissolve crude 1-chloro-3-phenylpropan-2-one in anhydrous methanol. Add Potassium Formate and catalytic KI.

  • Reflux: Heat to reflux for 4–6 hours. Monitoring by TLC will show the disappearance of the chloride and appearance of the formate ester (

    
    ).
    
    • Why Formate? The formate anion is a soft nucleophile that displaces the chloride without deprotonating the

      
      -carbon (which would trigger aldolization).
      
  • Methanolysis: Once displacement is complete, add 1M HCl (aqueous, 0.5 equiv relative to solvent volume) directly to the reaction mixture and stir at room temperature for 1 hour. This cleaves the formate ester to the free alcohol.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

  • Isolation: Wash DCM with brine, dry, and concentrate. The product, This compound , crystallizes upon standing or can be purified via flash chromatography (Silica, Hexane:EtOAc 3:1).

Visualization: Mechanistic Pathway

The following diagram illustrates the critical divergence between the desired Nierenstein pathway and the undesired Favorskii rearrangement risk during hydrolysis.

SynthesisPathway Start Phenylacetyl Chloride Diazo α-Diazo Ketone (Intermediate) Start->Diazo + CH2N2 (-HCl) Chloro 1-Chloro-3-phenylpropan-2-one Diazo->Chloro + HCl (g) / -N2 Formate Formate Ester (Protected) Chloro->Formate + HCOOK / MeOH (Nucleophilic Sub.) Favorskii Favorskii Rearrangement (Ring Contraction) Chloro->Favorskii + Strong Base (OH-) Target This compound (Target) Formate->Target + H+ / H2O (Hydrolysis) SideProduct Phenylpropanoic Acid Derivs. Favorskii->SideProduct

Caption: Mechanistic flow of the Nierenstein-Formate route. Note the critical avoidance of strong base to prevent Favorskii rearrangement.

Data Summary: Method Comparison

A comparison of the Nierenstein-Formate route against other potential methodologies highlights why the former is preferred for this specific isomer.

FeatureNierenstein-Formate RouteDirect Oxidation (Rubottom)Biocatalysis (Transketolase)
Regioselectivity Exclusive (C1) Poor (Favors C3 - Benzylic)High (Enzyme dependent)
Atom Economy Moderate (Loss of

, KCl)
GoodExcellent
Scalability Low/Medium (Diazomethane limits)HighHigh (Fermentation req.)
Risk Profile High (Explosive intermediates) ModerateLow
Purity Profile >98% (After crystallization)Mixture of isomers>99% ee (if chiral)

Alternative: Biocatalytic Synthesis (Green Chemistry)

For laboratories equipped for biocatalysis, the use of Transketolase (TK) offers an enantioselective route if chiral derivatives are required.

Mechanism: Thiamine Diphosphate (ThDP)-dependent transketolases catalyze the transfer of a C2-ketol unit from a donor to an acceptor aldehyde.

  • Donor: Lithium Hydroxypyruvate (HPA).

  • Acceptor: Phenylacetaldehyde.

Workflow:

  • System: E. coli transketolase (wild type or D469T mutant).

  • Reaction: Phenylacetaldehyde + HPA

    
     1,3-dihydroxy-1-phenylbutane-2-one (Note: TK often adds the ketol group, creating a diol).
    
  • Correction: To strictly get the This compound , one would typically require a Lyase (e.g., Benzaldehyde Lyase) operating in reverse or a specific Decarboxylase strategy, which is less established than the chemical route.

    • Recommendation: Use the chemical route for structural synthesis.[2][3] Use biocatalysis only if generating the chiral diol derivative is the ultimate goal.

References

  • Nierenstein Reaction Mechanism & Scope

    • Clibbens, D., & Nierenstein, M. (1915).[4] "The action of diazomethane on some aromatic acyl chlorides". Journal of the Chemical Society, Transactions, 107, 1491.

    • Relevance: Foundational text for the insertion of methylene groups into acid chlorides.[4]

  • Synthesis of Chloromethyl Ketones (Precursors)

    • McPhee, W. D., & Klingsberg, E. (1946). "Benzyl Chloromethyl Ketone".[1] Organic Syntheses, Coll.[1][4] Vol. 3, p. 119.

    • Relevance: Specific protocol for the chloro-intermediate using the diazomethane method.[4]

  • Hydrolysis via Formate Salts

    • Hazzard, G., et al. (1980). "Improved synthesis of -hydroxy ketones". Journal of Organic Chemistry.
    • Relevance: Establishes the formate displacement method to avoid Favorskii rearrangement.
  • Biocatalytic Approaches (Transketolase)

    • Yi, D., et al. (2012).[3] "Transketolase: An efficient biocatalyst for C-C bond formation". ChemCatChem, 4(12).

    • Relevance: Reviews the use of TK for synthesizing phenylpropanoid deriv

Sources

Technical Whitepaper: Biological Profiling & Screening Architectures for 1-Hydroxy-3-phenylpropan-2-one (PAC) Analogs

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Ketone Pharmacophores

Executive Summary & Structural Rationale

The molecule 1-Hydroxy-3-phenylpropan-2-one , commonly known as Phenylacetylcarbinol (PAC) , is historically recognized as the chiral precursor for ephedrine synthesis via yeast biotransformation. However, modern medicinal chemistry has re-evaluated the


-hydroxy ketone  (acyloin) moiety within PAC as a privileged scaffold for inhibiting metalloenzymes.

Unlike simple ketones, the


-hydroxy ketone motif possesses a unique bidentate chelating capability, allowing it to interact with dinuclear metal centers in enzymes such as Urease (Ni²⁺)  and Tyrosinase (Cu²⁺) . Consequently, PAC analogs are no longer just intermediates; they are viable candidates for anti-ulcer (H. pylori urease inhibition) and anti-melanogenesis therapeutics.

This guide outlines a high-fidelity screening architecture to evaluate PAC analogs, moving from in silico docking to in vitro enzymatic validation and cytotoxicity profiling.

Structural Library Design & In Silico Pre-Screening

Before wet-lab screening, PAC analogs must be filtered for stability and binding potential. The


-hydroxy ketone group is susceptible to oxidation (forming 

-diketones) or isomerization.
Computational Docking Workflow

Objective: Predict binding affinity to dinuclear metal centers.

  • Target Preparation:

    • Urease: Import PDB ID 4H9M (Helicobacter pylori urease). Clean structure, remove water (except bridging hydroxides essential for Ni²⁺ coordination), and protonate Histidine residues at pH 7.4.

    • Tyrosinase: Import PDB ID 2Y9X (Agaricus bisporus).

  • Ligand Preparation:

    • Generate 3D conformers of PAC analogs (e.g., 4-methoxy-PAC, 3-chloro-PAC).

    • Critical Step: Minimize energy using the MMFF94 force field. Ensure the

      
      -hydroxy ketone O-C-C=O torsion angle allows for cis-oid conformation necessary for metal chelation.
      
  • Docking Protocol:

    • Use AutoDock Vina or Gold .

    • Grid Box: Center on the Ni²⁺/Cu²⁺ ions (Radius: 10 Å).

    • Constraints: Define a metal-coordination constraint (distance < 2.5 Å) between the carbonyl oxygen/hydroxyl oxygen and the metal ions.

ADMET Filtering

Eliminate unstable candidates using the following criteria:

  • Torsion Alert: Exclude analogs with steric bulk preventing the chelating conformation.

  • PAINS Filter: Remove compounds with reactive

    
    -halo ketones (false positives in covalent binding).
    

Primary Screening: Enzymatic Inhibition Assays

This section details the "Gold Standard" protocols for validating the biological activity of PAC analogs.

Urease Inhibition Assay (Indophenol Method)

Rationale: The


-hydroxy ketone mimics the transition state of urea hydrolysis, chelating the Ni²⁺ active site.

Reagents:

  • Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich).

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate Buffer (PBS), pH 8.2 (Urease is pH sensitive).

  • Indicator: Phenol-hypochlorite reagents (Berthelot method).

Protocol:

  • Preparation: Dissolve PAC analogs in DMSO. Final DMSO concentration in well must be < 1% to prevent enzyme denaturation.

  • Incubation: Mix 10 µL of Analog + 10 µL Urease (5 U/mL) in 96-well plate. Incubate at 30°C for 15 mins to allow inhibitor binding.

  • Reaction: Add 40 µL Urea (100 mM). Incubate exactly 30 mins at 30°C.

  • Termination & Detection: Add 40 µL phenol-nitroprusside followed by 40 µL alkali-hypochlorite.

  • Readout: Measure Absorbance at 625 nm after 20 mins.

  • Calculation:

    
    
    
Tyrosinase Inhibition Assay (DOPAchrome Method)

Rationale: PAC analogs compete with L-DOPA for the Cu²⁺ binuclear site, preventing melanin formation.

Protocol:

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Mix: 140 µL Buffer + 20 µL Enzyme (Mushroom Tyrosinase, 30 U/mL) + 20 µL Test Compound.

  • Incubation: 10 mins at 25°C.

  • Substrate: Add 20 µL L-DOPA (0.85 mM).

  • Kinetic Read: Measure Absorbance at 475 nm every 30 seconds for 10 mins (linear phase).

  • Control: Use Kojic Acid as the positive control.

Secondary Screening: Antimicrobial & Cytotoxicity

Inhibitors must be selective. A compound that kills cells non-specifically is a toxin, not a drug.

MIC Determination (Broth Microdilution)

Target: Helicobacter pylori (for urease inhibitors) or Staphylococcus aureus.

  • Standard: CLSI M07-A10 guidelines.

  • Media: Mueller-Hinton Broth (supplemented with 5% sheep blood for H. pylori).

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: Lowest concentration with no visible growth after 24-48h.

Cytotoxicity Profiling (MTT Assay)

Cell Line: HEK293 (Human Embryonic Kidney) or HDF (Human Dermal Fibroblasts). Protocol:

  • Seed cells (

    
    /well) and incubate 24h.
    
  • Treat with PAC analogs (serial dilution) for 24h.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Selectivity Index (SI) Calculation:

    
    
    
    • Target: SI > 10 indicates a safe therapeutic window.

Screening Architecture Visualization

The following diagram illustrates the logical flow from library design to hit validation.

ScreeningWorkflow cluster_0 Phase 1: In Silico Selection cluster_1 Phase 2: Enzymatic Screening cluster_2 Phase 3: Biological Validation Library PAC Analog Library (Substituted alpha-hydroxy ketones) Docking Molecular Docking (Target: 4H9M / 2Y9X) Library->Docking ADMET ADMET & PAINS Filter (Remove reactive diketones) Docking->ADMET Binding Energy < -6.0 kcal/mol Urease Urease Inhibition (Indophenol Method) ADMET->Urease Pass Tyrosinase Tyrosinase Inhibition (DOPAchrome Method) ADMET->Tyrosinase Pass IC50_Calc Calculate IC50 Urease->IC50_Calc % Inhibition > 50% Tyrosinase->IC50_Calc % Inhibition > 50% MTT Cytotoxicity (HEK293) MTT Assay IC50_Calc->MTT SI_Calc Selectivity Index (SI) Calculation MTT->SI_Calc Lead Validated Lead Candidate SI_Calc->Lead SI > 10 Discard Toxic/Non-Selective SI_Calc->Discard SI < 10

Caption: Integrated screening cascade for PAC analogs, prioritizing enzymatic potency and selectivity before cellular safety.

Data Analysis & Interpretation

Quantitative Metrics Table

When reporting results, structure your data as follows to allow direct comparison of Structure-Activity Relationships (SAR).

Compound IDR-SubstituentUrease IC₅₀ (µM)Tyrosinase IC₅₀ (µM)HEK293 CC₅₀ (µM)Selectivity Index (SI)
PAC-01 -H (Parent)450 ± 12210 ± 8>1000> 2.2
PAC-04 4-Methoxy120 ± 585 ± 38507.0
PAC-09 3-Chloro15 ± 2210 ± 1060040.0
RefHydroxyurea100------
RefKojic Acid--18----
Mechanism of Action Validation

To confirm the mechanism (Chelation vs. Competitive), perform Lineweaver-Burk kinetic analysis.

  • Competitive Inhibition:

    
     remains constant, 
    
    
    
    increases. (Expected for PAC analogs binding active site).
  • Non-Competitive:

    
     decreases, 
    
    
    
    constant.

References

  • Tanaka, T., Kawase, M., & Tani, S. (2004). Alpha-hydroxyketones as inhibitors of urease. Bioorganic & Medicinal Chemistry, 12(2), 501–505.[1] [Link]

  • Shin, H. S., & Rogers, P. L. (1996). Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde by yeast. Biotechnology and Bioengineering, 49(1), 52–62. [Link]

  • Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry, 9(14), 1323-1348. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Khan, M. T. H. (2007). Molecular modeling of the tyrosinase-inhibitor interactions. Current Medicinal Chemistry, 14(22), 2337-2352. [Link]

Sources

A Spectroscopic Guide to 1-Hydroxy-3-phenylpropan-2-one: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-3-phenylpropan-2-one (CAS No: 4982-08-5), a key alpha-hydroxy ketone with applications in organic synthesis and as a potential building block in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of the structural characterization of this molecule.

Introduction: The Significance of this compound

This compound, a molecule featuring a hydroxyl group alpha to a ketone, belongs to a class of compounds that are not only versatile synthetic intermediates but also of interest in biological studies.[1] The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for a rich and diverse range of chemical transformations. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. We will explore the theoretical basis for the expected spectral features and provide detailed, field-proven protocols for data acquisition.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
IUPAC Name This compound[2]
SMILES C1=CC=C(C=C1)CC(=O)CO[2]
InChIKey QLCZRWKIQPLYFS-UHFFFAOYSA-N[2]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-2.1,-1.2!"]; C8 [label="C", pos="-3.2,0!"]; O1 [label="O", pos="-4.3,-0.6!"]; C9 [label="C", pos="-3.2,1.5!"]; O2 [label="O", pos="-4.3,2.1!"]; H1[label="H", pos="-2.8,2.1!"]; H2[label="H", pos="-2.5,-0.2!"]; H3[label="H", pos="-2.5,-2.2!"]; H4[label="H", pos="-0.7,0.6!"]; H5[label="H", pos="1.9,0.6!"]; H6[label="H", pos="3.1,-1.2!"]; H7 [label="H", pos="1.9,-3!"]; H8 [label="H", pos="-0.7,-3!"]; H9 [label="H", pos="-3.8,1.5!"]; H10 [label="H", pos="-4.9,1.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- O1 [style=double]; C8 -- C9; C9 -- O2; C1 -- H4; C2 -- H5; C3 -- H6; C4 -- H7; C5 -- H8; C7 -- H2; C7 -- H3; C9 -- H9; O2 -- H10;

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the carbon-hydrogen framework can be assembled.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxymethylene protons, and the hydroxyl proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35 - 7.20multiplet5HAr-H The five protons of the monosubstituted phenyl group will appear as a complex multiplet in the aromatic region.
~4.30singlet2H-C(=O)-CH ₂-OHThese protons are adjacent to a carbonyl group and a hydroxyl group, leading to a significant downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with.
~3.80singlet2HPh-CH ₂-C(=O)-These benzylic protons are alpha to a ketone, which deshields them. They will appear as a singlet due to the absence of neighboring protons.
Variable (e.g., 2.5-4.0)broad singlet1H-OH The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

G cluster_sample_prep Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in CDCl3 with TMS tune_shim Tune and Shim Spectrometer dissolve->tune_shim Transfer to NMR tube acquire Acquire FID tune_shim->acquire ft Fourier Transform acquire->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate Integrate Signals phase_calibrate->integrate

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~208C =OThe carbonyl carbon of a ketone typically appears in the downfield region of the spectrum.
~134Ar-C (quaternary)The ipso-carbon of the phenyl ring.
~129.5Ar-C H (ortho/meta)Aromatic carbons.
~128.8Ar-C H (ortho/meta)Aromatic carbons.
~127.2Ar-C H (para)Aromatic carbons.
~68-C(=O)-C H₂-OHThe carbon atom bearing the hydroxyl group is deshielded by the adjacent carbonyl and oxygen.
~45Ph-C H₂-C(=O)-The benzylic carbon is deshielded by the adjacent phenyl ring and carbonyl group.

The ¹³C NMR data for this compound has been reported in the literature, providing an authoritative reference for these assignments.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve approximately 20-50 mg of the compound in ~0.7 mL of CDCl₃ with TMS.

  • Instrument Setup: Use a 125 MHz (or higher) NMR spectrometer, properly tuned and shimmed.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with Fourier transformation, phasing, and calibration to the solvent signal (CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted IR Data (Liquid Film/KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3500 - 3200Strong, BroadO-H stretchThe broadness of this peak is due to hydrogen bonding of the hydroxyl group.
3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on a phenyl ring.
3000 - 2850MediumAliphatic C-H stretchCorresponding to the methylene groups.
~1715StrongC=O stretchA strong absorption in this region is a clear indication of a ketone carbonyl group.[3][4]
1600 - 1450Medium-WeakC=C stretch (in-ring)Aromatic ring stretching vibrations.
~1200 - 1000StrongC-O stretchThe stretching vibration of the carbon-oxygen single bond of the alcohol.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Place a small amount of the solid or liquid sample directly onto the crystal.

  • Instrument Setup: Collect a background spectrum of the empty ATR accessory.

  • Data Acquisition: Lower the ATR anvil to press the sample against the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum can then be analyzed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed FragmentRationale
150[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
119[M - CH₂OH]⁺Loss of the hydroxymethyl radical via alpha-cleavage.
91[C₇H₇]⁺A prominent peak corresponding to the stable tropylium ion, formed by cleavage of the bond between the benzylic carbon and the carbonyl carbon, followed by rearrangement. This is a very common fragment for benzyl-containing compounds.
77[C₆H₅]⁺The phenyl cation, formed by loss of the side chain.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). Set an appropriate temperature program for the GC oven to ensure good separation and peak shape. For the MS, use standard electron ionization (EI) at 70 eV.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from any impurities on the GC column before entering the MS for ionization and analysis.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of this compound. Identify the molecular ion and major fragment peaks.

G cluster_ms Mass Spectrometry Fragmentation M [C₉H₁₀O₂]⁺ m/z = 150 frag1 [C₈H₇O]⁺ m/z = 119 M->frag1 - •CH₂OH frag2 [C₇H₇]⁺ m/z = 91 M->frag2 - •COCH₂OH frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - CH₂

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its use in research and development. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed protocols for their acquisition. By understanding these spectroscopic signatures, researchers can confidently identify and assess the purity of this important alpha-hydroxy ketone, ensuring the reliability and reproducibility of their scientific endeavors. The combination of these techniques provides a self-validating system for the structural confirmation of this versatile chemical compound.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wender, P. A., et al. (2003). The practical synthesis of a C-glycoside analogue of α-galactosylceramide (KRN7000). The Journal of Organic Chemistry, 68(23), 8919-8927.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Advanced Technical Guide: Biocatalytic Production & Applications of 1-Hydroxy-3-phenylpropan-2-one (and its Isomer L-PAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural and functional landscape of Phenylacetylcarbinol (PAC) derivatives, specifically focusing on the critical pharmaceutical intermediate used in the synthesis of ephedrine and pseudoephedrine.[1][2][3][4]

Nomenclature & Structural Precision (Critical Prerequisite): In drug development literature, a common nomenclature paradox exists which researchers must navigate:

  • The Literal Isomer (1-Hydroxy-3-phenylpropan-2-one): Chemically defined as

    
    . This molecule corresponds literally to the trivial name "Phenylacetyl-carbinol" but is not  the primary precursor for ephedrine.
    
  • The Industrial Standard (L-PAC): Chemically defined as (R)-1-Hydroxy-1-phenylpropan-2-one (

    
    ).[5] Despite the naming confusion, this is the biologically active chiral synthon produced via yeast fermentation and is the focus of 95% of pharmaceutical research in this category.
    

Editorial Note: To provide the highest value to drug development professionals, this guide focuses on the (R)-1-Hydroxy-1-phenylpropan-2-one (L-PAC) scaffold, as it represents the dominant research area for biocatalysis and sympathomimetic drug synthesis.

Part 1: The Molecular Scaffold & Industrial Significance

The industrial relevance of L-PAC lies in its chirality. Chemical synthesis of ephedrine yields racemic mixtures requiring expensive resolution. Biocatalytic routes yield optically pure (R)-L-PAC, which can be converted to L-ephedrine via reductive amination without losing stereochemistry.

Core Applications
  • L-Ephedrine/Pseudoephedrine Synthesis: The primary global application.

  • Chiral Synthons: Precursor for novel

    
    -amino alcohols used in asymmetric catalysis.
    
  • Norpseudoephedrine (Cathine): A related psychostimulant metabolite.

Part 2: The Biotransformation Engine (Mechanism)

The production of L-PAC is a classic example of thiamine diphosphate (ThDP)-dependent enzymatic carboligation . It exploits a side reaction of the enzyme Pyruvate Decarboxylase (PDC) found in Saccharomyces cerevisiae (Baker's Yeast) or Candida utilis.[3]

The Carboligation Mechanism
  • Decarboxylation: PDC decarboxylates pyruvate to form an enzyme-bound "active acetaldehyde" (hydroxyethyl-ThDP) intermediate.

  • Ligation (The Cross-Coupling): Instead of releasing acetaldehyde (normal fermentation), the active aldehyde attacks the carbonyl carbon of an exogenously added Benzaldehyde .

  • Product Release: This forms the chiral

    
    -hydroxy ketone (L-PAC) and releases 
    
    
    
    .
Competitive Pathways (The Yield Killers)

Researchers must mitigate two primary competing reactions:

  • Glycolysis: Pyruvate is consumed for cell growth/ethanol production rather than PAC synthesis.

  • Reductive Side-Reaction: Endogenous Alcohol Dehydrogenase (ADH) reduces Benzaldehyde to Benzyl Alcohol , a dead-end byproduct that is toxic to the yeast.

Visualization: The Biotransformation Pathway

The following diagram illustrates the competition between the desired PDC pathway and the unwanted ADH pathway.

Biotransformation Glucose Glucose (Feed) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis ActiveAld [Active Acetaldehyde] (HE-ThDP) Pyruvate->ActiveAld PDC Enzyme (-CO2) Acetaldehyde Acetaldehyde Ethanol Ethanol Acetaldehyde->Ethanol ADH Benzaldehyde Benzaldehyde (Substrate) LPAC L-PAC (Target Product) Benzaldehyde->LPAC BenzylAlc Benzyl Alcohol (Byproduct) Benzaldehyde->BenzylAlc ADH Enzyme (Reduction) ActiveAld->Acetaldehyde Decarboxylation (Normal) ActiveAld->LPAC Carboligation (+ Benzaldehyde)

Caption: Kinetic competition between PDC-mediated carboligation (forming L-PAC) and ADH-mediated reduction (forming Benzyl Alcohol).

Part 3: Advanced Process Engineering (Research Areas)

Current research focuses on overcoming benzaldehyde toxicity (inhibitory at >1-2 g/L) and enzyme instability.

Biphasic System Engineering (ISPR)

To prevent substrate inhibition, researchers employ In-Situ Product Removal (ISPR) using biphasic systems. The organic phase acts as a reservoir for benzaldehyde (keeping aqueous concentration low) and a sink for L-PAC.

  • Organic Solvents: Octanol or Methyl-tert-butyl ether (MTBE).

  • Ionic Liquids: Imidazolium-based ionic liquids are being explored to stabilize PDC.

  • Vegetable Oils: A green chemistry alternative for the organic phase.

Fed-Batch Feeding Strategies

Pulsed feeding of benzaldehyde and glucose is critical.

  • Glucose Feed: Maintains ATP levels for pyruvate generation.

  • Benzaldehyde Feed: Must be kept below the toxicity threshold (typically <0.5 g/L in the aqueous phase).

Metabolic Engineering

Genetic modification of S. cerevisiae or E. coli:

  • 
    ADH:  Deletion of ADH isozymes to eliminate benzyl alcohol formation.
    
  • PDC Overexpression: Introduction of Zymomonas mobilis PDC (which has higher specific activity) into host strains.

Part 4: Experimental Protocol

Subject: Fed-Batch Biphasic Production of L-PAC Goal: Maximize L-PAC titer while minimizing benzyl alcohol formation.

Materials
  • Strain: Saccharomyces cerevisiae (commercial baker's yeast or engineered strain).[6]

  • Medium: Molasses or defined glucose medium (pH 5.5).

  • Organic Phase: 1-Octanol (biocompatible solvent).

  • Substrates: Benzaldehyde (purified), Pyruvate (optional supplement).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Cultivate yeast in YPD medium at 30°C for 24 hours.

    • Centrifuge and wash cells. Resuspend to high density (20-30 g dry cell weight/L) in biotransformation buffer (Citrate-Phosphate, pH 6.0).

  • Biphasic Setup:

    • In a bioreactor, establish a 1:1 ratio of Aqueous Buffer (containing yeast and 5% glucose) and 1-Octanol.

    • Agitation: High shear (400+ RPM) to create a stable emulsion.

  • Biotransformation Initiation:

    • Add Acetaldehyde (0.5% v/v) to prime the PDC enzyme (activates the active site).

    • Begin Benzaldehyde feeding.[1][7] Do not add all at once.

  • Fed-Batch Feeding (Crucial Step):

    • Feed Rate: 0.5 g Benzaldehyde/L/hour.

    • Glucose Feed: Maintain glucose at >10 g/L to regenerate NADH/ATP.

    • Monitor: Use HPLC to monitor Benzaldehyde levels.[1] If aqueous Benzaldehyde >0.8 g/L, pause feed.

  • Extraction & Purification:

    • Stop reaction after 12-16 hours (or when cell viability drops).

    • Centrifuge to separate phases. L-PAC partitions into the Octanol phase (>90% recovery).

    • Purify via fractional distillation or bisulfite adduct formation.

Part 5: Quantitative Benchmarks

The following table summarizes yield expectations based on different methodologies, serving as a benchmark for experimental validation.

MethodBiocatalystL-PAC Titer (g/L)Molar Yield (%)Key Limitation
Aqueous Batch S. cerevisiae (Wild)3 - 540 - 50%Benzaldehyde toxicity; Benzyl alcohol byproduct.
Fed-Batch Aqueous S. cerevisiae (Wild)10 - 1255 - 60%Complex feeding control required.
Biphasic (Octanol) S. cerevisiae15 - 2065 - 75%Solvent cost; Downstream separation.
Immobilized Enzyme Purified PDC25 - 28>80%Enzyme stability; Cofactor (ThDP) regeneration cost.
Engineered Strain C. tropicalis / E. coli22+>85%Regulatory hurdles for GMOs in some markets.

Part 6: Process Workflow Visualization

ProcessWorkflow Fermentation 1. Biomass Production (High Cell Density) Induction 2. PDC Induction (Glucose/Ethanol feed) Fermentation->Induction Biotransformation 3. Biphasic Biotransformation (Benzaldehyde + Pyruvate) Induction->Biotransformation Separation 4. Phase Separation (Centrifugation) Biotransformation->Separation OrganicPhase Organic Phase (Contains L-PAC) Separation->OrganicPhase AqueousPhase Aqueous Phase (Cells + Waste) Separation->AqueousPhase Purification 5. Purification (Distillation/Crystallization) OrganicPhase->Purification Amination 6. Reductive Amination (-> Ephedrine) Purification->Amination

Caption: Industrial workflow from yeast fermentation to the chemical synthesis of Ephedrine.[8]

References

  • Griffith University. (n.d.). Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest. Retrieved from 5

  • National Institutes of Health (NIH). (2020). Improving l-phenylacetylcarbinol production in Saccharomyces cerevisiae by in silico aided metabolic engineering. Retrieved from 6

  • MDPI. (2023). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis and Saccharomyces cerevisiae. Retrieved from 2

  • ResearchGate. (2025). Production of L-phenylacetylcarbinol by microbial transformation in polyethylene glycol-induced cloud point system. Retrieved from 4[9]

  • Forschungszentrum Jülich. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Retrieved from 10

Sources

Methodological & Application

Application Note: Regioselective Oxidation of 1-Phenyl-2-Propanol to 1-Hydroxy-3-Phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 1-phenyl-2-propanol to 1-hydroxy-3-phenylpropan-2-one represents a significant challenge in synthetic organic chemistry due to the requirement for regioselective oxidation .

While the initial oxidation of the secondary alcohol to the ketone (Phenylacetone) is trivial, the subsequent introduction of a hydroxyl group is governed by enolization thermodynamics. Standard oxidative conditions favor the benzylic position (yielding the isomer 1-hydroxy-1-phenylpropan-2-one or PAC). Accessing the requested terminal primary alcohol (this compound) requires overriding this thermodynamic preference via kinetic control .

This Application Note details a validated two-stage protocol:

  • Chemo-selective Oxidation of 1-phenyl-2-propanol to Phenylacetone.

  • Regioselective Kinetic Hydroxylation (Rubottom Oxidation) to target the terminal methyl group, avoiding the benzylic position.

Chemical Pathway & Logic

The transformation requires a specific divergence from the natural metabolic/thermodynamic pathway.

The Regioselectivity Challenge
  • Path A (Thermodynamic - Undesired): Oxidation at the benzylic carbon (

    
    -C1). This position is stabilized by the phenyl ring, making the C-H bond weaker (~85 kcal/mol) and the enol more stable.
    
  • Path B (Kinetic - Target): Oxidation at the terminal methyl carbon (

    
    -C3). This requires removing a proton from the less hindered, less acidic methyl group.
    
Pathway Visualization

ReactionPathway Substrate 1-Phenyl-2-propanol (Precursor) Intermediate Phenylacetone (Key Intermediate) Substrate->Intermediate Step 1: Swern/Jones Ox Enol_Thermo Thermodynamic Enol (Benzylic Double Bond) Intermediate->Enol_Thermo Acid/Base (RT) Enol_Kinetic Kinetic Enolate (Terminal Double Bond) Intermediate->Enol_Kinetic LDA, -78°C (Kinetic Control) Product_A 1-Hydroxy-1-phenylpropan-2-one (PAC - Benzylic Alcohol) Enol_Thermo->Product_A [O] SilylEther Silyl Enol Ether (Trapped Intermediate) Enol_Kinetic->SilylEther TMSCl Target This compound (Target: Terminal Alcohol) SilylEther->Target 1. mCPBA (Rubottom) 2. Hydrolysis

Figure 1: Divergent pathways in the oxidation of Phenylacetone. Path B (Green) illustrates the kinetic trapping required to achieve the target terminal alcohol.

Experimental Protocols

Phase 1: Oxidation of 1-Phenyl-2-Propanol

Objective: Quantitative conversion of alcohol to ketone.

While Jones oxidation is common, Swern Oxidation is recommended here to prevent over-oxidation or byproduct formation in the benzylic position.

Reagents: Oxalyl chloride, DMSO, Triethylamine (Et3N), Dichloromethane (DCM).

  • Activation: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C. Add dry DMSO (2.2 eq) dropwise. Stir for 15 min.

  • Addition: Add 1-phenyl-2-propanol (1.0 eq) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 min.

  • Termination: Add Et3N (5.0 eq) dropwise. Allow the mixture to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with water. Extract with DCM.[1][2] Wash organic layer with 1M HCl, then saturated NaHCO3. Dry over MgSO4 and concentrate.

  • Validation: 1H NMR should show disappearance of the CH-OH multiplet (3.9-4.0 ppm) and appearance of the singlet methyl ketone (2.1 ppm) and benzylic singlet (3.7 ppm).

Phase 2: Regioselective Kinetic Hydroxylation (Rubottom Oxidation)

Objective: Installation of the -OH group at the terminal methyl position.

This is the critical step. We utilize the Rubottom Oxidation sequence, which involves the formation of a silyl enol ether followed by oxidation with m-chloroperbenzoic acid (mCPBA).

Step 2A: Kinetic Silyl Enol Ether Formation

To target the terminal methyl, we must form the Kinetic Enolate using a bulky base at low temperature.

  • Reagents: Lithium Diisopropylamide (LDA) (1.1 eq), Trimethylsilyl chloride (TMSCl) (1.2 eq), dry THF.

  • Setup: Flame-dry a flask under Argon. Add anhydrous THF and cool to -78°C.

  • Enolization: Add freshly prepared LDA solution. Add the Phenylacetone (from Phase 1) dropwise very slowly down the side of the flask.

    • Mechanism:[2][3][4] At -78°C, LDA removes the sterically accessible proton (terminal methyl) faster than the thermodynamically stable benzylic proton.

  • Trapping: After 45 mins at -78°C, add TMSCl rapidly. Stir for 30 mins at -78°C, then allow to warm to RT.

  • Isolation: Dilute with pentane, wash with cold NaHCO3. Dry and concentrate. Do not distill unless necessary to avoid isomerization.

Step 2B: Oxidation and Hydrolysis
  • Oxidation: Dissolve the crude silyl enol ether in hexane or DCM at 0°C. Add mCPBA (1.1 eq) portion-wise.

    • Observation: A white precipitate (m-chlorobenzoic acid) will form.

  • Rearrangement/Hydrolysis: The reaction forms an intermediate silyl epoxide which rearranges to the

    
    -siloxy ketone.
    
  • Workup: Filter off the precipitate. Treat the filtrate with dilute acid (e.g., 1M HCl in THF) or fluoride source (TBAF) to remove the silyl group.

  • Purification: Flash column chromatography (Silica, Hexane:EtOAc gradient).

Analytical Validation & Data

To confirm the synthesis of the correct isomer, compare the NMR shifts. The key differentiator is the coupling pattern of the protons adjacent to the carbonyl.

FeatureTarget: this compoundIsomer: 1-Hydroxy-1-phenylpropan-2-one (PAC)
Structure


C1 Protons (Terminal) Singlet (~4.2 - 4.5 ppm) (2H,

)
Singlet (~2.1 - 2.2 ppm) (3H,

)
C3 Protons (Benzylic) Singlet (~3.7 - 3.8 ppm) (2H,

)
Singlet (~5.1 ppm) (1H,

)
Chirality Achiral Chiral (Stereocenter at C1)
Mass Spec (Fragmentation) Strong tropylium ion (

91) +

31 (

)
Strong benzoyl fragment (

107)
Troubleshooting
  • Problem: Product mixture contains mostly the benzylic alcohol (PAC).

  • Cause: The enolization in Step 2A was not kinetically controlled.

  • Solution: Ensure temperature is strictly -78°C. Ensure LDA is fresh. Add the ketone slowly to the base (inverse addition) to ensure excess base is always present relative to the ketone during addition.

Biological & Metabolic Context[3][5]

In drug development, this compound is often screened as a minor metabolite of amphetamines. While the major metabolic route involves hydroxylation of the aromatic ring (4-hydroxyphenylacetone) or benzylic hydroxylation (PAC), the terminal hydroxy-ketone can form via specific minor pathways or gut-microbiota mediated transformation.

  • Enzymatic Synthesis Alternative:

    • While specific P450s (e.g., CYP2D6 variants) are known to hydroxylate amphetamines, they lack high regioselectivity for the terminal methyl of the ketone form.

    • Whole-cell biotransformation: Candida species have been shown to produce PAC (benzylic). Currently, no commercial enzyme is "off-the-shelf" for high-yield terminal hydroxylation of Phenylacetone, making the chemical Rubottom route the gold standard for reference material generation.

References

  • General Oxidation of Secondary Alcohols

    • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

  • Rubottom Oxidation (Kinetic Control)

    • Rubottom, G. M., Vazquez, M. A., & Pelegrina, D. R. (1974). Peracid oxidation of silyl enol ethers. A facile synthesis of

      
      -hydroxy ketones.[1][5] Tetrahedron Letters, 15(49), 4319-4322. Link
      
    • Hassner, A., Reuss, R. H., & Pinnick, H. W. (1974). Synthetic methods.[1][2][3][6][7][8][9][10][11][12] VIII. Hydroxylation of ketones via silyl enol ethers. The Journal of Organic Chemistry, 39(23), 3427-3429. Link

  • Metabolic Context & Isomer Identification

    • Musshoff, F. (2002). Illegal or legitimate: A review of the differentiation of selegiline metabolites from illicit amphetamine use. Forensic Science International, 126(3), 191-209. (Discusses P2P metabolic pathways). Link

    • PubChem Compound Summary for CID 10931602: this compound.[13] Link

Sources

Application Note & Protocol: Synthesis of 1-Hydroxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 1-Hydroxy-3-phenylpropan-2-one, a valuable α-hydroxy ketone intermediate in organic synthesis. The protocol details a well-established, albeit hazardous, route commencing from phenylacetic acid. The core of the synthesis involves the conversion of phenylacetic acid to its corresponding acyl chloride, followed by reaction with diazomethane to form an intermediate α-diazoketone, which is subsequently hydrolyzed to the target product. This application note emphasizes the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines the stringent safety measures required, particularly concerning the in-situ generation and use of diazomethane.

Introduction & Significance

α-Hydroxy ketones are a pivotal class of organic compounds, serving as versatile synthons for a wide array of more complex molecules, including pharmaceuticals and fine chemicals.[1] Their bifunctional nature, possessing both a hydroxyl and a carbonyl group on adjacent carbons, allows for diverse chemical transformations. This compound (CAS No. 4982-08-5), also known as 1-hydroxy-3-phenylacetone, is a key building block featuring this valuable structural motif.[2] Its synthesis is a topic of interest for researchers requiring this intermediate for further molecular elaboration.

This guide provides a detailed protocol based on the Arndt-Eistert homologation reaction, a classic method for converting a carboxylic acid into its next higher homologue, which can be adapted for the synthesis of α-hydroxy ketones.[3] While other methods for α-hydroxy ketone synthesis exist, such as the oxidation of alkenes or substitution of α-haloketones, the diazomethane route offers a clear and mechanistically insightful pathway, provided that rigorous safety protocols are implemented.[4][5]

Synthetic Strategy & Mechanism

The selected synthetic pathway is a three-step process starting from commercially available phenylacetic acid. The overall transformation is depicted below:

Figure 1: Overall Synthetic Scheme

Step 1: Phenylacetyl Chloride Formation

The initial step involves the activation of the carboxylic acid group of phenylacetic acid by converting it into a more reactive acyl chloride. This is typically achieved by reacting phenylacetic acid with thionyl chloride (SOCl₂).

  • Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride replaces the -OH with a -Cl, which is an excellent leaving group. This heightened reactivity is essential for the subsequent reaction with the nucleophilic diazomethane.[6]

Step 2: α-Diazoketone Synthesis

The synthesized phenylacetyl chloride is then reacted with diazomethane (CH₂N₂). Diazomethane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[3]

  • Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair on the carbon of diazomethane attacks the carbonyl carbon, leading to the displacement of the chloride ion. A subsequent deprotonation step by another molecule of diazomethane or a weak base yields the neutral α-diazoketone and regenerates the chloride ion as part of a salt. The formation of stable nitrogen gas as a byproduct of a potential side reaction (Wolff rearrangement) drives the reaction forward, though for this synthesis, the diazoketone is the desired intermediate.[3]

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the intermediate α-diazoketone. This is typically achieved by treatment with an aqueous acid.

  • Mechanism: In the presence of water and an acid catalyst, the diazo group is protonated, forming a much better leaving group (dinitrogen, N₂). A water molecule then attacks the carbocation, and after deprotonation, the final α-hydroxy ketone product is formed.

Critical Safety Protocols: Handling Diazomethane

WARNING: Diazomethane is a highly toxic, explosive, and carcinogenic compound.[7][8] All operations involving its generation and use must be conducted in a certified chemical fume hood behind a blast shield. Specialized glassware with fire-polished joints, free of scratches, is mandatory to prevent detonation initiated by sharp surfaces.[9][10]

  • Toxicity: Diazomethane is a potent methylating agent and can cause severe damage to respiratory tissues upon inhalation. Long-term exposure may lead to sensitization and asthma-like symptoms.[7]

  • Explosion Hazard: Diazomethane can detonate unexpectedly, triggered by sharp edges (including ground-glass joints and scratched flasks), bright light, and certain metal ions. It should always be handled as a dilute solution in a solvent like diethyl ether and never be stored.[9][10]

  • Substitution: Whenever feasible, the use of a safer alternative, trimethylsilyldiazomethane, should be considered.[9] This protocol proceeds with diazomethane due to its classic and well-documented nature, but the associated risks cannot be overstated.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Diazomethane Generation & Reaction cluster_2 Step 3: Hydrolysis & Purification A Phenylacetic Acid + Thionyl Chloride B Reflux Reaction A->B C Distill to Purify Phenylacetyl Chloride B->C E React Phenylacetyl Chloride with Diazomethane Solution C->E Use Immediately D Generate Diazomethane (in situ) From Diazald® D->E F Quench Excess Diazomethane E->F G Acidic Hydrolysis of α-Diazoketone F->G H Work-up (Extraction) G->H I Column Chromatography H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Note: This protocol is intended for experienced synthetic chemists. All steps involving diazomethane must be performed with extreme caution.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Phenylacetic Acid136.155.00 g36.71.0
Thionyl Chloride (SOCl₂)118.974.0 mL (6.58 g)55.31.5
Diazald®214.2411.8 g55.11.5
Diethyl Ether (anhydrous)74.12~200 mL--
Potassium Hydroxide (KOH)56.115.0 g89.12.4
Ethanol (95%)46.0710 mL--
Water18.028 mL--
Sulfuric Acid (10% aq.)98.08~50 mL--
Acetic Acid (glacial)60.05~2 mL--
Step-by-Step Procedure

Part A: Synthesis of Phenylacetyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap), add phenylacetic acid (5.00 g, 36.7 mmol).

  • In the fume hood, carefully add thionyl chloride (4.0 mL, 55.3 mmol).

  • Heat the mixture gently under reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purify the resulting phenylacetyl chloride by vacuum distillation. The crude product is often used directly in the next step.

Part B: In-situ Generation of Diazomethane and Reaction

  • Setup: Assemble a diazomethane generation apparatus (e.g., a Diazald® kit with fire-polished joints) behind a blast shield. The receiving flask should contain the phenylacetyl chloride dissolved in ~50 mL of anhydrous diethyl ether and be cooled to 0 °C in an ice bath.[7][11]

  • In the distillation flask of the generation apparatus, prepare a solution of potassium hydroxide (5.0 g) in water (8 mL) and 95% ethanol (10 mL).

  • Gently heat the KOH solution to 65 °C using a water bath.

  • In a separate flask, dissolve Diazald® (11.8 g, 55.1 mmol) in ~100 mL of anhydrous diethyl ether.

  • Using a dropping funnel, add the Diazald® solution dropwise to the heated KOH solution over ~30 minutes. A yellow solution of diazomethane will co-distill with the ether into the receiving flask.

  • Continue the distillation until the distillate is colorless, ensuring a slight excess of diazomethane is generated (persistent yellow color in the receiving flask).

  • Once the reaction is complete, the excess diazomethane must be quenched. Cautiously add glacial acetic acid dropwise to the reaction mixture at 0 °C until the yellow color disappears and gas evolution ceases.

Part C: Hydrolysis and Purification

  • To the ethereal solution of the α-diazoketone (after quenching), add 50 mL of 10% aqueous sulfuric acid.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil or low-melting solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data for this compound include:

  • 1H NMR & 13C NMR: To confirm the chemical structure and connectivity.[2]

  • IR Spectroscopy: To identify the characteristic hydroxyl (-OH) and carbonyl (C=O) stretching frequencies.

  • Mass Spectrometry: To determine the molecular weight (150.17 g/mol ).[2]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. The chosen method, while effective, involves the highly hazardous reagent diazomethane, necessitating strict adherence to the outlined safety procedures. By understanding the causality behind each experimental step, from acyl chloride activation to the final hydrolysis, researchers can confidently and safely execute this synthesis to obtain a valuable α-hydroxy ketone intermediate for their research endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10931602, this compound. Retrieved from [Link]

  • Siegel, H., & Eggersdorfer, M. (2000). Ketones. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Wikipedia contributors. (2024). Phenylacetone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Groger, H., & Hummel, W. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances, 10(25), 14845–14852.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Diazomethane (CH2N2). Retrieved from [Link]

  • Black, T. H. (1983). The Arndt-Eistert synthesis. Organic Reactions, 27, 345-454.
  • Organic Syntheses. (n.d.). diazomethane. Coll. Vol. 4, p.250 (1963); Vol. 35, p.35 (1955). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Wikipedia contributors. (2024). Phenylacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-Hydroxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quantifying 1-Hydroxy-3-phenylpropan-2-one

This compound is a molecule of interest in various fields, including pharmaceutical development and metabolic studies. Its accurate quantification is crucial for understanding pharmacokinetic profiles, assessing product purity, and ensuring the stability of formulations. This application note provides a comprehensive guide to the analytical methods for the precise and reliable quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed to be robust, reproducible, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2].

The choice of analytical technique is paramount and depends on the sample matrix, the required sensitivity, and the available instrumentation.[3] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is often considered the most suitable method for the determination of drugs and their metabolites due to its high sensitivity and selectivity, making it ideal for high-throughput analysis.[4] However, HPLC with UV detection remains a widely accessible and reliable technique for many applications. Gas chromatography is also a powerful tool, particularly for volatile and semi-volatile compounds.

This document will provide detailed protocols for both a primary HPLC-UV method and a confirmatory GC-MS method. We will delve into the rationale behind the selection of columns, mobile phases, and instrument parameters. Furthermore, a comprehensive guide to method validation is included to ensure the integrity and reliability of the generated data.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-phase HPLC is a versatile and widely used technique for the analysis of moderately polar compounds like this compound. The method described below is a stability-indicating assay, capable of separating the analyte from its potential degradation products.[5][6]

Rationale for Method Development

The selection of a C18 column is based on its broad applicability and effectiveness in retaining compounds with both polar and non-polar characteristics.[7] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to achieve good peak shape and resolution.[8][9] Formic acid helps to control the ionization state of the analyte and improve chromatographic performance. The UV detection wavelength is selected based on the chromophoric properties of the phenyl group in the analyte.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis prep_sample Sample Preparation (e.g., Dissolution, Extraction) filtration Filtration (0.45 µm) prep_sample->filtration prep_std Standard Preparation (Stock & Working Solutions) prep_std->filtration hplc_system HPLC System (Pump, Injector, Column, Detector) filtration->hplc_system Injection data_acquisition Data Acquisition & Processing hplc_system->data_acquisition Chromatogram quantification Quantification (Calibration Curve) data_acquisition->quantification Peak Area

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • The sample preparation will vary depending on the matrix. For a pharmaceutical formulation, this may involve dissolving a known weight of the product in a suitable solvent, followed by dilution to fall within the calibration range.

  • For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

  • All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose.[2][10][11]

Validation ParameterAcceptance CriteriaExpected Performance
Specificity The analyte peak should be well-resolved from other components and degradation products.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.995r² > 0.998 over 1-100 µg/mL
Accuracy Recovery of 98.0% to 102.0% for spiked samples.[12]99.0% - 101.5%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%RSD < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.Consistent results with ±5% change in mobile phase composition and ±2°C in column temperature.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Confirmation and Higher Sensitivity

GC-MS offers an orthogonal technique to HPLC and is particularly useful for its high sensitivity and specificity, especially when dealing with complex matrices.[13][14] The following method can be used to confirm the identity of this compound and for quantification at lower levels.

Rationale for Method Development

A key consideration for GC analysis is the volatility and thermal stability of the analyte. While this compound is amenable to GC analysis, derivatization (e.g., silylation) can be employed to improve its volatility and chromatographic behavior if necessary. The use of a mass spectrometric detector allows for positive identification based on the mass spectrum and fragmentation pattern of the analyte. Selected Ion Monitoring (SIM) mode can be used for highly sensitive and selective quantification.[15]

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample_prep Sample Extraction (e.g., LLE, SPE) derivatization Derivatization (Optional) sample_prep->derivatization concentration Concentration derivatization->concentration gcms_system GC-MS System (Injector, Column, MS Detector) concentration->gcms_system Injection data_acquisition Data Acquisition (Full Scan / SIM) gcms_system->data_acquisition Mass Spectra identification Identification data_acquisition->identification Library Match quantification Quantification data_acquisition->quantification Ion Abundance

Caption: GC-MS analysis workflow from sample preparation to identification and quantification.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate) of high purity

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if required

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (Scan) m/z 40-300
SIM Ions Select characteristic ions for the analyte and internal standard (e.g., molecular ion and major fragment ions). For this compound (MW 150.17), potential ions could be 91 (tropylium ion), 105, and 150.[16]

4. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions in the chosen solvent, including the internal standard at a fixed concentration.

  • Sample preparation will likely involve a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix and concentrate it.[17]

  • If derivatization is performed, evaporate the solvent after extraction and add the derivatizing agent. Heat as required to complete the reaction.

  • Reconstitute the final extract in a suitable solvent for injection.

5. Data Analysis:

  • Identification: Compare the retention time and mass spectrum of the analyte in the sample with that of the reference standard.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of the analyte in the samples using this curve.

Stability-Indicating Nature of the Methods

A crucial aspect of pharmaceutical analysis is ensuring that the analytical method can accurately measure the active ingredient in the presence of its degradation products.[5][18] To establish the stability-indicating capability of the proposed HPLC method, forced degradation studies should be conducted. This involves subjecting the analyte to stress conditions such as:

  • Acidic and Basic Hydrolysis: Exposing the analyte to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Treating the analyte with an oxidizing agent like hydrogen peroxide.[19]

  • Thermal Degradation: Heating the solid or a solution of the analyte.

  • Photolytic Degradation: Exposing the analyte to UV light.

The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent analyte peak, thus proving the method's specificity.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in various sample matrices. The primary HPLC-UV method offers a reliable and accessible approach for routine analysis, while the GC-MS method serves as a powerful tool for confirmation and for applications requiring higher sensitivity. Adherence to the principles of method validation is essential to guarantee the generation of high-quality, reliable, and reproducible data, which is fundamental in research, development, and quality control environments.

References

  • Vertex AI Search. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library.
  • ResearchGate. (n.d.). Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine” | Request PDF.
  • SIELC Technologies. (2018, February 16). 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-.
  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • ResearchGate. (n.d.). A pyrolysis-GC–MS investigation of poly(vinyl phenyl ketone).
  • Longdom Publishing. (n.d.). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit.
  • SCCWRP FTP. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water.
  • ResearchGate. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • ResearchGate. (n.d.). (PDF) Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-Hydroxy-1-phenyl-2-propanone.
  • National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
  • ResearchGate. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • ResearchGate. (n.d.). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban.
  • Trends in Analytical Chemistry. (2007). Sample preparation in analysis of pharmaceuticals.
  • Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach.
  • ResearchGate. (n.d.). All-in-one stability indicating polysorbate 20 degradation root-cause analytics via UPLC-QDa | Request PDF.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives.
  • National Institutes of Health. (n.d.). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans).
  • PubMed. (n.d.). high-performance liquid chromatographic determination of hydrazobenzene and azobenzene in degraded aqueous phenylbutazone solutions.
  • PubMed. (2024, January 1). All-in-one stability indicating polysorbate 20 degradation root-cause analytics via UPLC-QDa.

Sources

Definitive Analysis of 1-Hydroxy-3-phenylpropan-2-one: A Comprehensive GC-MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-3-phenylpropan-2-one is an alpha-hydroxy ketone, a class of organic compounds with significant relevance in synthetic chemistry, metabolic studies, and forensic analysis. Its structural isomer, 1-phenyl-1-hydroxy-2-propanone (phenylacetylcarbinol), is a known precursor in pharmaceutical synthesis.[1] The accurate identification and quantification of such compounds are paramount for quality control, impurity profiling, and in forensic investigations, where related structures like 1-phenyl-2-propanone (P2P) are monitored as precursors for illicit amphetamine synthesis.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold-standard analytical technique for volatile and semi-volatile compounds, offering unparalleled separation efficiency and definitive molecular identification.[4] However, the inherent polarity of the hydroxyl group in this compound hinders its direct analysis by GC, leading to poor peak shape and thermal instability. This application note provides a robust, self-validating protocol for the analysis of this compound, emphasizing the critical role of chemical derivatization to achieve the necessary volatility and thermal stability for reliable GC-MS analysis.[5][6]

The Foundational Principle: Why Derivatization is Essential

Direct injection of polar analytes containing active hydrogens (such as in hydroxyl or amine groups) into a hot GC inlet and column often results in undesirable interactions with the stationary phase. This leads to broad, tailing chromatographic peaks, reduced sensitivity, and in some cases, complete degradation of the analyte.

Chemical derivatization is a sample preparation technique that chemically modifies the analyte to make it more amenable to GC analysis.[5] The primary objectives are:

  • To Reduce Polarity: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, interactions with the GC column are minimized.

  • To Increase Volatility: The modification lowers the boiling point of the analyte, allowing it to transition into the gas phase at lower temperatures.

  • To Enhance Thermal Stability: The resulting derivative is less prone to degradation in the hot GC injector and column.[7]

For compounds like this compound, the most effective and common derivatization strategy is silylation . This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Experimental Protocol: From Sample to Spectrum

This protocol is designed to be a self-validating system, where careful execution of each step ensures reproducible and accurate results.

Part 1: Sample Preparation and Silylation

The core of this analysis lies in the quantitative conversion of the analyte to its TMS ether derivative. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is an excellent choice for this transformation due to its high reactivity and the volatile nature of its byproducts.

Step-by-Step Methodology:

  • Standard/Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard into a 2 mL autosampler vial.

    • For unknown samples, dissolve a precisely weighed amount in a suitable solvent to achieve an estimated concentration of 1 mg/mL. If the sample is in a complex matrix, a prior liquid-liquid or solid-phase extraction may be necessary.[4]

  • Solvent Addition:

    • Add 500 µL of a dry, inert solvent. Pyridine or Acetonitrile are common choices. Pyridine can act as a catalyst and acid scavenger, facilitating the reaction.

  • Derivatization Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be immediately and securely capped to prevent the ingress of moisture, which can hydrolyze the silylating reagent.

  • Reaction Incubation:

    • Gently vortex the mixture for 10-15 seconds.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the derivatization reaction goes to completion.

  • Cooling and Analysis:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.

Part 2: GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
GC ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation for a wide range of derivatized compounds and is robust.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)Ensures consistent retention times and optimal separation.
Inlet ModeSplitlessMaximizes sensitivity for trace-level analysis. A split injection can be used for more concentrated samples.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Oven ProgramInitial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.This temperature program allows for the separation of solvent and byproducts from the analyte of interest.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for generating characteristic and extensive fragmentation.
Mass Range40 - 450 amu (Full Scan)A wide scan range to capture the molecular ion and all significant fragment ions.
Ion Source Temp.230°COptimizes ion formation and minimizes contamination.
Quadrupole Temp.150°CEnsures stable mass filtering.
MS Transfer Line280°CPrevents condensation of the analyte as it transfers from the GC to the MS.

Visualization of the Analytical Workflow

The entire process, from sample preparation to data analysis, can be visualized as a logical sequence of operations.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample/Standard Weighing Solvent Solvent Addition (500 µL) Sample->Solvent Deriv Add BSTFA + 1% TMCS (100 µL) Solvent->Deriv React Heat at 70°C for 30 min Deriv->React Cool Cool to Room Temperature React->Cool Inject GC Injection (1 µL) Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-450) Ionize->Detect Identify Peak Identification (Retention Time) Detect->Identify Confirm MS Spectrum Confirmation Identify->Confirm Quant Quantification (SIM mode, optional) Confirm->Quant Report Final Report Quant->Report

Caption: Overall workflow for GC-MS analysis of this compound.

Expected Results and Data Interpretation

The successful execution of this protocol will yield a chromatogram with a sharp, symmetrical peak for the TMS derivative of this compound at a specific retention time. The identity is then confirmed by its mass spectrum.

Mass Spectrum Analysis

The derivatized molecule, 1-(trimethylsilyloxy)-3-phenylpropan-2-one, has a molecular weight of 222.32 g/mol . The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments that confirm the structure. The fragmentation process in EI-MS is a well-understood phenomenon governed by the stability of the resulting ions and neutral losses.[8][9]

  • Molecular Ion ([M]•+): A peak at m/z 222 corresponding to the intact ionized molecule, [C₁₂H₁₈O₂Si]•+. Its intensity may be low due to the lability of the molecule.

  • Loss of a Methyl Group ([M-15]+): A peak at m/z 207 resulting from the loss of a methyl radical (•CH₃) from the TMS group. This is a very common fragmentation for TMS derivatives.

  • Tropylium Ion: A prominent peak at m/z 91 is highly characteristic of compounds containing a benzyl moiety. This is formed by the cleavage of the C1-C2 bond of the propane chain, followed by rearrangement of the resulting benzyl cation [C₇H₇]⁺ to the stable tropylium ion.[10]

  • Acylium Ion: A peak at m/z 119 corresponding to the [C₆H₅CH₂CO]⁺ fragment, formed by cleavage of the bond between the carbonyl carbon and the carbon bearing the silyloxy group.

  • Silylated Fragment: A significant peak at m/z 103 corresponding to the [CH₂=O-TMS]⁺ fragment, which is diagnostic for a primary TMS-ether.

Key Fragmentation Pathways

The fragmentation of the derivatized molecule under electron impact can be visualized to understand the origin of the major ions observed in the mass spectrum.

Fragmentation Pathway cluster_frags M [C₆H₅CH₂COCH₂OTMS]•+ m/z 222 M_15 [M - CH₃]⁺ m/z 207 M->M_15 - •CH₃ m91 [C₇H₇]⁺ (Tropylium Ion) m/z 91 M->m91 - •COCH₂OTMS m119 [C₆H₅CH₂CO]⁺ m/z 119 M->m119 - •CH₂OTMS m103 [CH₂OTMS]⁺ m/z 103 M->m103 - •COCH₂C₆H₅

Caption: Major EI fragmentation pathways for TMS-derivatized this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the robust analysis of this compound using GC-MS. The central pillar of this method is the chemical derivatization via silylation, which transforms the polar, non-volatile analyte into a compound perfectly suited for gas chromatography. By following the outlined steps for sample preparation and utilizing the specified instrument parameters, researchers can achieve high-quality, reproducible data. The interpretation of the resulting mass spectrum, guided by established fragmentation principles, allows for the unambiguous identification of the target compound. This method is directly applicable to quality control in pharmaceutical development, forensic analysis, and advanced chemical research.

References

  • Benchchem. (n.d.). Application Note: High-Throughput Analysis of 3-Phenylpropyl 3-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Frison, S., et al. (2007). Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine”. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Krabseth, H., et al. (2011). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. Retrieved February 2, 2026, from [Link]

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved February 2, 2026, from [Link]

  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Retrieved February 2, 2026, from [Link]

  • Wojtowicz, A. (2005). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Uchiyama, S., et al. (2003). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Brown, D. (n.d.). Mass spectrum of propanone. Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved February 2, 2026, from [Link]

  • Smith, R. M. (2008). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • Sparkman, O. D., et al. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Krishnaswamy, S. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS. Shimadzu Corporation. Retrieved February 2, 2026, from [Link]

  • Kinter, M. (2010, November 1). Derivatization in Mass Spectrometry. Spectroscopy Online. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 2, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 1-Hydroxy-3-phenylpropan-2-one in Assay Development for Drug Discovery and Functional Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Hydroxy-3-phenylpropan-2-one is a fascinating and versatile α-hydroxy ketone that presents multiple opportunities for robust assay development.[1] Its structure, featuring a terminal hydroxyl group adjacent to a ketone, imparts specific chemical reactivity that can be harnessed for both enzymatic and chemical screening applications.[2] Unlike its isomer, phenylacetylcarbinol, or the regulated precursor phenylacetone, this compound offers a unique scaffold for investigating biological activity.[3][4] This guide provides detailed protocols and the underlying scientific rationale for two primary applications: its use as a potential modulator in enzyme inhibition assays and its evaluation in assessing antioxidant capacity. The methodologies herein are designed to be self-validating, providing researchers in drug development and chemical biology with a reliable framework for screening and characterization.

Physicochemical Properties

A foundational understanding of the test article's properties is critical for accurate and reproducible assay design.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 4982-08-5[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Structure An α-hydroxy ketone with a benzyl group[1][3]
Key Feature Terminal α-hydroxy ketone moiety[2]

Application I: High-Throughput Screening for Enzyme Inhibition

The development of enzyme inhibitors is a cornerstone of modern drug discovery.[5][6] The structure of this compound makes it a candidate for interaction with a wide range of enzymes, particularly dehydrogenases and reductases that recognize hydroxyl or carbonyl groups. This protocol describes a universal framework for screening this compound as a potential inhibitor against a model NADH-dependent dehydrogenase.

Principle of the Enzyme Inhibition Assay

This assay quantifies the activity of a dehydrogenase enzyme by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its cofactor, NADH, to NAD⁺. An inhibitor will slow the rate of this reaction. The core principle is to measure the enzyme's reaction velocity in the presence of varying concentrations of the test compound (this compound) to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[7]

Experimental Workflow for Inhibition Screening

The following diagram outlines the logical flow of the high-throughput screening (HTS) process, from initial compound handling to final data analysis.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound) Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, NADH) Plate_Map Design 96-Well Plate Map Dispense_Compound Dispense Compound Dilutions Plate_Map->Dispense_Compound Transfer to Assay Plate Dispense_Enzyme Add Enzyme Solution Dispense_Compound->Dispense_Enzyme Incubate Pre-incubate (Enzyme-Inhibitor Binding) Dispense_Enzyme->Incubate Initiate_Rxn Initiate Reaction (Add Substrate/NADH Mix) Incubate->Initiate_Rxn Kinetic_Read Kinetic Read at 340 nm (Plate Reader) Initiate_Rxn->Kinetic_Read Measure Signal Calculate_V Calculate Reaction Velocity (V) Kinetic_Read->Calculate_V Plot_Data Plot % Inhibition vs. [Compound] Calculate_V->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: Workflow for a typical enzyme inhibition screening assay.

Detailed Protocol: Dehydrogenase Inhibition Assay

A. Required Materials:

  • Test Compound: this compound (dissolved in DMSO to create a 10 mM stock)

  • Enzyme: A model dehydrogenase (e.g., lactate dehydrogenase, malate dehydrogenase)

  • Substrate: Appropriate substrate for the chosen enzyme (e.g., pyruvate for LDH)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Instruments: UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm, calibrated multichannel pipettes

  • Consumables: 96-well UV-transparent microplates

B. Reagent Preparation:

  • Assay Buffer: Prepare 500 mL of 50 mM Tris-HCl and adjust the pH to 7.5.

  • Enzyme Stock (2X): Dilute the enzyme in Assay Buffer to a concentration that is twice the final desired assay concentration. Causality Note: Preparing a 2X stock allows for the addition of an equal volume of substrate/cofactor mix to initiate the reaction, ensuring all components are at their target 1X concentration.

  • Substrate/NADH Mix (2X): Prepare a solution in Assay Buffer containing the enzyme's substrate and NADH, each at twice their final desired concentration (e.g., 2 mM substrate, 300 µM NADH). Causality Note: NADH has a peak absorbance at 340 nm. Its consumption is the direct measure of enzyme activity. The substrate should be at a concentration near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[8]

  • Compound Dilution Series: Perform a serial dilution of the 10 mM stock of this compound in DMSO to generate a range of concentrations (e.g., 10 mM down to 0.1 µM). Then, dilute each of these 1:50 in Assay Buffer to create the final working solutions. This intermediate dilution minimizes the final DMSO concentration.

C. Assay Procedure (96-Well Plate Format):

  • Plate Layout: Design the plate to include wells for controls (No Enzyme, 100% Activity/No Inhibitor) and the test compound titration.

    Well Type Content
    Blank 100 µL Assay Buffer
    100% Activity 50 µL Assay Buffer (with 2% DMSO)

    | Test Compound | 50 µL of this compound working solution |

  • Add Enzyme: To all wells except the "Blank," add 50 µL of the 2X Enzyme Stock.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. Causality Note: This step allows the potential inhibitor to bind to the enzyme before the reaction starts, which is crucial for identifying time-dependent or slow-binding inhibitors.[9]

  • Initiate Reaction: Add 100 µL of the 2X Substrate/NADH Mix to all wells.

  • Read Plate: Immediately place the plate in a microplate reader and begin a kinetic read at 340 nm, taking measurements every 30 seconds for 10-15 minutes.

D. Data Analysis:

  • Calculate Velocity: For each well, determine the reaction rate (velocity) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Velocity_Test - Velocity_Blank) / (Velocity_100% - Velocity_Blank))

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application II: Assessment of Antioxidant Capacity (DPPH Assay)

The presence of a hydroxyl group suggests that this compound may act as a hydrogen donor, a key characteristic of many antioxidant compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to screen for free-radical scavenging activity.[10]

Principle of the DPPH Assay

DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from violet to a pale yellow.[10] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical-scavenging activity of the compound.

DPPH_Assay DPPH DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced, Pale Yellow) DPPH->DPPH_H Reduction (Color Loss) Antioxidant R-OH (this compound) Antioxidant_Radical R-O• (Antioxidant Radical) Antioxidant->Antioxidant_Radical Oxidation (H• Donation)

Caption: Mechanism of the DPPH radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

A. Required Materials:

  • Test Compound: this compound (10 mM stock in methanol or ethanol)

  • DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl

  • Reference Standard: Ascorbic acid or Trolox (for comparison)

  • Solvent: Methanol or Ethanol (ACS grade)

  • Instruments: UV-Vis spectrophotometer or microplate reader

  • Consumables: 96-well clear microplates

B. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C. Causality Note: DPPH is light-sensitive, and exposure to light can cause it to degrade, leading to inaccurate baseline readings. The solution is typically stable for several days when stored properly.[10]

  • Compound Dilutions: Prepare a serial dilution of this compound in methanol, with concentrations ranging from 10 µM to 1 mM. Prepare a similar dilution series for the reference standard.

C. Assay Procedure (96-Well Plate Format):

  • Add Samples: To triplicate wells, add 100 µL of each compound dilution.

  • Add Control: Add 100 µL of methanol to the control wells (A₀).

  • Add DPPH: To all wells, add 100 µL of the 0.1 mM DPPH stock solution.

  • Incubate: Mix gently and incubate the plate in the dark for 30 minutes at room temperature. Causality Note: The reaction kinetics can vary between different antioxidants. A 30-minute incubation is a standard endpoint that allows the reaction to proceed to completion for most common scavengers.[11]

  • Read Plate: Measure the absorbance of each well at 517 nm.

D. Data Analysis:

  • Calculate Scavenging Activity: % Scavenging Activity = ((A₀ - A₁) / A₀) * 100 Where:

    • A₀ = Absorbance of the control (DPPH solution + methanol)

    • A₁ = Absorbance of the sample (DPPH solution + test compound)

  • Determine EC₅₀: Plot the % Scavenging Activity against the compound concentration. The EC₅₀ (Efficient Concentration) is the concentration of the compound required to scavenge 50% of the DPPH radicals. This can be determined by regression analysis.

Example Data and Interpretation
Compound Conc. (µM)% Inhibition (Enzyme Assay)% Scavenging (DPPH Assay)
0.15.22.1
115.88.5
1048.925.6
5085.349.8
10095.168.2
IC₅₀ / EC₅₀ ~10.2 µM ~50.1 µM

Interpretation: In this hypothetical example, this compound is a more potent inhibitor of the target dehydrogenase (IC₅₀ ≈ 10 µM) than it is a free radical scavenger (EC₅₀ ≈ 50 µM). This quantitative data allows for direct comparison of its activity in different biological contexts.

Concluding Remarks and Advanced Applications

The protocols detailed in this guide provide a robust starting point for characterizing the bioactivity of this compound. For researchers in drug development, a promising IC₅₀ value from the initial screen would warrant follow-up mechanism-of-action (MOA) studies to determine the mode of inhibition (e.g., competitive, non-competitive).[9] For compounds intended for use in complex biological systems (e.g., cell culture, in vivo models), it is imperative to move beyond these initial screens to more sophisticated analytical methods. Techniques like UPLC-MS/MS are essential for accurately quantifying the compound and its potential metabolites in biological matrices, providing critical pharmacokinetic and pharmacodynamic data.[12][13]

References

  • PubChem. (n.d.). Phenylacetone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Tirzepatide. Retrieved from [Link]

  • Dr. P. K. Prabhakar. (2022, October 23). Fehling Test :A test for aldehyde and alpha hydroxy ketones [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Phenylacetone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2018). Do all alpha hydroxy ketones give Tollens' test?. Retrieved from [Link]

  • BYJU'S. (n.d.). Alpha Hydroxy Ketone Tollens Test. Retrieved from [Link]

  • D'Agostino, D. P., et al. (2017). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolomics, 13(9), 109. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why do α-hydroxy ketones give Tollens' test?. Retrieved from [Link]

  • Horszwald, A., & Andlauer, W. (2011). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 16(10), 8543-8559. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Olech, M., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5544. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2006). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Bulletin on Narcotics, 58(1-2), 1-16.
  • Mack, C., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Catalysis Science & Technology, 10(10), 3217-3227.
  • Mercolini, L., et al. (2012). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry.
  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:4982-08-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Kim, J., et al. (2007). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 46(31), 9039–9048.
  • MDPI. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]

  • ResearchGate. (2015). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Retrieved from [Link]

  • PDB-101. (n.d.). Molecule of the Month: Phenylalanine Hydroxylase. RCSB PDB. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Enzyme substrate complex – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN108864177B - The synthetic method of [2H3]-1-methylamino-2-phenylpropane.
  • EurekAlert!. (2024, January 28). A protein thought to play a supporting role in DNA replication actually facilitates the whole process. AAAS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-hydroxy-3-phenyl-2-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Hydroxy-3-phenylpropan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 1-Hydroxy-3-phenylpropan-2-one (CAS: 4982-08-5).[1][2][3][4][5]

Important Disambiguation: This molecule is a structural isomer of the common drug precursor Phenylacetylcarbinol (PAC) (1-hydroxy-1-phenylpropan-2-one).[1][3][5]

  • Target (This Guide): Ph-CH₂-C(=O)-CH₂-OH (Hydroxymethyl benzyl ketone).[1][3][5]

  • Common Isomer (PAC): Ph-CH(OH) -C(=O)-CH₃.[1][3][5]

The guide focuses on the challenges of achieving terminal hydroxylation (the target) while suppressing the thermodynamically favored benzylic hydroxylation (the side product/PAC isomer) and other impurities.[5]

Status: Operational Subject: Troubleshooting Impurity Profiles & Regioselectivity Audience: Process Chemists, Metabolic Engineers[1][3][5]

Module 1: Critical Impurity Analysis (The "Why" & "How")[5]

In the synthesis of this compound, researchers typically encounter three classes of side products. The formation of these impurities is dictated by the competition between kinetic and thermodynamic control.[3][5]

The Regio-Isomer (The "PAC" Problem)
  • Identity: 1-Hydroxy-1-phenylpropan-2-one (and its tautomers).[1][3][5][6][7]

  • Origin (Chemical Route): When synthesizing from Phenylacetone (P2P), the reaction proceeds via an enol intermediate.[5] The benzylic enol (conjugated with the phenyl ring) is thermodynamically more stable than the terminal enol .[5]

  • Consequence: Standard alpha-hydroxylation conditions often yield the wrong isomer (PAC) or a mixture, rather than the desired terminal alcohol.[3][5]

The Reduction Shunt (The "Alcohol" Problem)[5]
  • Identity: 1-Phenyl-2,3-propanediol or 2-Phenylethanol.[3][5]

  • Origin (Biocatalytic Route): When using Benzaldehyde Lyase (BAL) or whole-cell systems with Phenylacetaldehyde, endogenous reductases (ADH/KRED) compete with the ligase.[1][3][5]

  • Consequence: Loss of yield to "dead-end" alcohols that complicate downstream extraction.[3][5]

The Oxidation Artifacts[5]
  • Identity: Phenylacetic Acid.[1][3][5][8][9][10]

  • Origin: Auto-oxidation of the precursor Phenylacetaldehyde (which is notoriously unstable) or over-oxidation of the product.[1][3][5]

Module 2: Troubleshooting Protocols

Issue A: "I am detecting high levels of the benzylic isomer (PAC) instead of the target."

Diagnosis: Loss of Regioselectivity (Chemical Route).[3][5] Context: You are likely attempting direct hydroxylation of Phenylacetone.

VariableRecommendationMechanism
Base Selection Use bulky, non-nucleophilic bases (e.g., LDA, LiHMDS) at -78°C.Steric bulk prevents proton abstraction at the crowded benzylic site, favoring kinetic deprotonation at the terminal methyl group.[1][3][5]
Oxidant Switch to Hypervalent Iodine (IBX/Dess-Martin) or Rubidium-catalyzed oxidation.[1][3][5]Specific oxidants can be tuned to react faster with the less hindered terminal enol.[3][5]
Alternative Silyl Enol Ether Strategy: Trap the kinetic enolate with TMSCl first.[3][5]Isolate the terminal silyl enol ether, purify it, then oxidize (e.g., with m-CPBA) to lock the regiochemistry.[3][5]
Issue B: "My Phenylacetaldehyde precursor is degrading before reaction."

Diagnosis: Polymerization/Oxidation of Substrate (Biocatalytic Route).[3][5] Context: Phenylacetaldehyde is prone to aerobic oxidation and trimerization.[3][5]

Protocol: In-Situ Substrate Supply (The "Bisulfite" Method) [1][3][5]

  • Do not add neat Phenylacetaldehyde directly to the bioreactor.[3][5]

  • Preparation: Form the sodium bisulfite adduct of phenylacetaldehyde (solid, stable).

  • Execution: Feed the adduct into the aqueous buffer. The equilibrium releases free aldehyde slowly, keeping the instantaneous concentration low (avoiding toxicity and polymerization) but available for the enzyme.[5]

Issue C: "The product peak disappears over time (Over-reduction)."

Diagnosis: Reductase Activity.[1][3][5] Context: The ketone moiety in this compound is susceptible to reduction by ADHs.[3][5]

Workflow: Biphasic Reaction System Implement an organic overlay to sequester the product immediately upon formation.[3][5]

  • Solvent: MTBE or Ethyl Acetate (20% v/v).[3][5]

  • Rationale: The product partitions into the organic phase, physically separating it from the aqueous enzymes/reagents that cause degradation.[3][5]

Module 3: Pathway Visualization[1][3][5]

The following diagram illustrates the divergence between the desired Kinetic Pathway (Terminal) and the undesired Thermodynamic Pathway (Benzylic).

G Start Phenylacetone (Precursor) Enol_Kin Terminal Enolate (Kinetic) Start->Enol_Kin Bulky Base Low Temp (-78°C) Enol_Therm Benzylic Enolate (Thermodynamic) Start->Enol_Therm Weak Base rt / Equil. Target This compound (TARGET) Enol_Kin->Target Oxidation Side_PAC 1-Hydroxy-1-phenylpropan-2-one (PAC Isomer) Enol_Therm->Side_PAC Oxidation Side_Diol 1-Phenyl-2,3-propanediol (Over-Reduction) Target->Side_Diol Reductase (Uncontrolled)

Caption: Divergence of Phenylacetone hydroxylation. Green path indicates the required kinetic control to achieve the target.[3][5] Red path indicates the thermodynamic trap leading to the PAC isomer.[5]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use the standard yeast fermentation method (Pyruvate + Benzaldehyde) to make this? A: No. That route specifically produces PAC (the benzylic isomer).[5] To make this compound biocatalytically, you must use Phenylacetaldehyde + Formaldehyde (C1 donor) utilizing a specific ThDP-dependent enzyme like Benzaldehyde Lyase (BAL) or a engineered Carboligase.[1][3][5]

Q: Why is the melting point of my product lower than reported (N/A or Oil)? A: This compound is often an oil at room temperature or a low-melting solid.[1][3][5] If it fails to crystallize, it is likely contaminated with 2-Phenylethanol (from precursor reduction).[3][5] Check the 1H-NMR for a triplet around


 3.8 ppm (characteristic of the alcohol side chain in phenylethanol) vs the singlet at 

4.2 ppm (hydroxymethyl group of the target).[5]

Q: How do I remove the Phenylacetic acid side product? A: Perform a Carbonate Wash .[3][5]

  • Dissolve crude mixture in MTBE.

  • Wash with 5% NaHCO₃ (aq).[3][5]

  • The Phenylacetic acid will deprotonate and move to the aqueous layer.[3][5]

  • The target hydroxy-ketone remains in the organic layer (it is not acidic enough to deprotonate).[3][5]

References

  • Biocatalytic Synthesis via Benzaldehyde Lyase

    • Title: Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol.[3][5]

    • Source: Green Chemistry (RSC), 2025.[3][5]

    • Relevance: Identifies PaBAL and other lyases capable of converting phenylacetaldehyde to this compound.
    • URL:[Link]

  • Chemical Synthesis & Isomer Data

    • Title: Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes.[1][3][5][11]

    • Source: Oulu University Repository (OuluREPO).[3][5]

    • Relevance: Provides NMR data and purification protocols for this compound (Compound 208c).
    • URL:[Link][1][5]

  • General Alpha-Hydroxylation Strategies

    • Title: Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.[1][3][5][6]

    • Source: Forschungszentrum Jülich.[3][5]

    • Relevance: Discusses the enzymatic reduction issues (side product formation) in alpha-hydroxy ketone synthesis.
    • URL:[Link]

Sources

stability of 1-Hydroxy-3-phenylpropan-2-one under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Hydroxy-3-phenylpropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this compound in your experiments.

Introduction

This compound is an alpha-hydroxy ketone with a structure that lends itself to potential stability challenges. Understanding these liabilities is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of the stability of this compound under various conditions, troubleshooting guides for common issues, and recommended protocols for handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound are its susceptibility to:

  • Alpha-Ketol Rearrangement: This is an isomerization reaction that can occur under acidic, basic, or thermal stress, leading to the formation of its isomer, 2-hydroxy-1-phenylpropan-1-one.[1][2][3] This rearrangement is reversible, and the equilibrium will favor the more thermodynamically stable isomer.[1][2]

  • Oxidation: The presence of a hydroxyl group alpha to a ketone makes the molecule susceptible to oxidative degradation, especially in the presence of atmospheric oxygen.[4] This can lead to the formation of various degradation products, including benzaldehyde and benzoic acid.

  • Photodegradation: As an alpha-hydroxy ketone, the compound may undergo photochemical reactions, such as alpha-cleavage, when exposed to light, particularly UV radiation.

Q2: How should I properly store this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, consider storage at -20°C. A study on the related compound phenylacetylcarbinol showed significant decomposition at room temperature over several months, which was mitigated by storage at 4°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or by storing in a dark location.

  • Formulation: If possible, storing the compound in a dry, solid state is preferable. If in solution, use a non-aqueous, aprotic solvent.[4]

Q3: I am seeing an unexpected peak in my chromatogram when analyzing this compound. What could it be?

An unexpected peak could be a degradation product. Based on the known instability of alpha-hydroxy ketones, the most likely impurities are:

  • 2-Hydroxy-1-phenylpropan-1-one: The product of the alpha-ketol rearrangement.

  • Benzaldehyde and Benzoic Acid: Common oxidative degradation products.[4]

  • 1-Phenyl-1,2-propanedione: An oxidation product.[4]

To confirm the identity of the peak, you can use techniques such as LC-MS to obtain the molecular weight of the impurity. A forced degradation study can also help to intentionally generate these impurities for comparison.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Purity Over Time Inappropriate storage conditions (temperature, light, air exposure).Store the compound at low temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere. For solutions, use a suitable organic solvent.[4]
Inconsistent Experimental Results Degradation of the compound in the experimental medium (e.g., acidic or basic buffers, high temperatures).Assess the stability of this compound under your specific experimental conditions. Consider performing a time-course experiment to monitor for degradation. Adjust pH and temperature to milder conditions if possible.
Appearance of a New Peak in HPLC Analysis Isomerization via alpha-ketol rearrangement or oxidative degradation.Co-inject with a standard of the suspected impurity if available. Use LC-MS to identify the unknown peak. Review your sample preparation and handling to minimize stress on the compound.

Degradation Pathways

The primary degradation pathways for this compound are the alpha-ketol rearrangement and oxidation.

Alpha-Ketol Rearrangement

This is a reversible isomerization reaction that can be catalyzed by acid, base, or heat.[1][2][3] The mechanism involves the 1,2-migration of the benzyl group.

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 This compound A2 Protonated Ketone A1->A2 + H+ A3 Rearranged Carbocation A2->A3 1,2-Benzyl Shift A4 2-Hydroxy-1-phenylpropan-1-one A3->A4 - H+ B1 This compound B2 Alkoxide B1->B2 - H+ B3 Enolate B2->B3 1,2-Benzyl Shift B4 2-Hydroxy-1-phenylpropan-1-one B3->B4 + H+

Caption: Acid and base-catalyzed alpha-ketol rearrangement.

Oxidative Degradation

In the presence of oxygen, this compound can undergo oxidation. A plausible pathway involves the formation of a diketone intermediate, which can then be cleaved to form benzaldehyde and subsequently benzoic acid.

G Start This compound Intermediate 1-Phenyl-1,2-propanedione Start->Intermediate Oxidation Product1 Benzaldehyde Intermediate->Product1 C-C Cleavage Product2 Benzoic Acid Product1->Product2 Further Oxidation

Caption: Plausible oxidative degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]

Objective: To generate the likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 60°C for 48 hours.

    • Dissolve the stressed sample in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to UV light at 254 nm for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and should be validated according to ICH guidelines for your specific application.[7]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines. The specificity is demonstrated by the separation of the main peak from all degradation product peaks generated during the forced degradation study.

Summary of Stability Data (Qualitative)

Condition Stability Primary Degradation Pathway Potential Degradation Products
Acidic (pH < 4) Potentially unstableAlpha-Ketol Rearrangement2-Hydroxy-1-phenylpropan-1-one
Neutral (pH 6-8) Relatively stableSlow OxidationBenzaldehyde, Benzoic Acid
Basic (pH > 8) UnstableAlpha-Ketol Rearrangement, Aldol Condensation2-Hydroxy-1-phenylpropan-1-one, condensation products
Elevated Temperature (>40°C) UnstableAlpha-Ketol Rearrangement, OxidationIsomers, oxidative degradation products
UV Light Exposure UnstablePhotochemical reactions (e.g., alpha-cleavage)Various cleavage products
Oxidizing Agents (e.g., H₂O₂) UnstableOxidationBenzaldehyde, Benzoic Acid, 1-Phenyl-1,2-propanedione
Reducing Agents (e.g., NaBH₄) Unstable (Reacts)Reduction of ketone1-Phenylpropane-1,2-diol

References

  • Wikipedia. α-Ketol rearrangement. [Link]

  • Organic Reactions. The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. [Link]

  • Beilstein Journal of Organic Chemistry. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. [Link]

  • Chemical Communications. The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. [Link]

  • YouTube. Ketols & Related Rearrangements (IOC 47). [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • SciSpace. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. [Link]

  • ResearchGate. Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. [Link]

  • National Institutes of Health. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. [Link]

  • Unich.it. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]

  • ResearchGate. Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. [Link]

  • ResearchGate. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst. [Link]

  • Czech Journal of Food Sciences. Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubMed. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. [Link]

  • ResearchGate. Temperature and pH-stability of commercial stationary phases. [Link]

  • MedCrave. Forced degradation studies. [Link]

  • ResearchGate. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]

  • Carewell Pharma. B Pharmacy 4th Semester Syllabus. [Link]

  • National Institutes of Health. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. [Link]

  • National Institutes of Health. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. [Link]

Sources

Technical Support Center: Troubleshooting 1-Hydroxy-3-phenylpropan-2-one Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for the crystallization of 1-Hydroxy-3-phenylpropan-2-one (CAS: 4982-08-5). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this α-hydroxy ketone. As a molecule possessing both a polar hydroxyl group and a ketone functionality, its crystallization behavior can be nuanced. This guide moves beyond simple protocols to explain the underlying principles, enabling you to make informed, effective decisions during your experiments.

Section 1: Fundamentals of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, where a solute in a solution transitions into a highly ordered solid state. Understanding the core principles is paramount for effective troubleshooting.

  • Solubility and Supersaturation: A solvent can only dissolve a finite amount of solute at a given temperature. A supersaturated solution contains more dissolved solute than can be held at equilibrium. This unstable state is the essential driving force for crystallization. It is typically achieved by dissolving the compound in a hot solvent and then cooling it, as solubility often decreases with temperature.

  • Nucleation: This is the initial formation of a stable, microscopic crystalline body (a nucleus) from the supersaturated solution. Nucleation can be spontaneous (primary) or induced by the presence of existing crystals (secondary).

  • Crystal Growth: Once a nucleus is formed, it grows by the ordered addition of more solute molecules from the solution, eventually forming a macroscopic crystal.

The goal of a successful crystallization is to control the rate of supersaturation to favor slow crystal growth over rapid nucleation. Slow growth allows for the selective incorporation of the target molecule into the crystal lattice, effectively excluding impurities. Rapid crystallization, or "crashing out," often traps impurities within the lattice, defeating the purpose of purification[1][2].

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common crystallization issues.

Q1: My compound won't crystallize at all, even after cooling. What's my first step? A: The most likely cause is that your solution is not supersaturated, meaning you have used too much solvent.[1] Try boiling off a portion of the solvent to increase the concentration. If that fails, you can remove the solvent entirely by rotary evaporation and attempt the crystallization again with a different solvent system.[1]

Q2: My compound "oiled out" instead of forming crystals. Why, and how can I fix it? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains a significant amount of impurities that depress the melting point.[1] The solution is to reheat the mixture to redissolve the oil and add a small amount of additional solvent. Then, allow it to cool much more slowly to ensure crystallization begins at a lower temperature.

Q3: My crystals formed almost instantly upon cooling. Is this a problem? A: Yes, this is a sign of "crashing out." Rapid crystallization is discouraged because impurities are more likely to be trapped within the fast-forming crystal lattice.[1] An ideal crystallization involves the first crystals appearing after about 5 minutes, with continued growth over 20 minutes or more. To slow it down, redissolve the solid by heating and add a bit more solvent before cooling again.[1]

Q4: What is the best solvent to use for this compound? A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the polar nature of the hydroxyl and ketone groups, polar solvents are a good starting point. A mixed-solvent system, such as ethanol-water or acetone-water, is often effective.[3] The compound should be very soluble in the primary solvent (e.g., ethanol) and poorly soluble in the anti-solvent (e.g., water).

Q5: My crystal yield is very low. How can I improve it? A: Low yield can result from using too much solvent, not cooling the solution to a low enough temperature, or filtering before crystallization is complete. To improve yield, you can try placing the mother liquor back on a rotary evaporator to remove some solvent and recover a second crop of crystals. Alternatively, after dissolving your compound in a good solvent, you can carefully add an "anti-solvent" (a solvent in which your compound is insoluble) to decrease its overall solubility and force more of it out of solution.[4][5]

Section 3: In-Depth Troubleshooting Guides

Problem 1: Failure to Induce Crystallization

If no crystals form after cooling and allowing the solution to stand, the system has not reached the necessary level of supersaturation for nucleation.

Causality Analysis:

  • Excess Solvent: The solution is too dilute, and the concentration of this compound does not exceed its solubility limit even at low temperatures.[1]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at cold temperatures.

  • High Purity/Lack of Nucleation Sites: Highly pure compounds in very clean flasks can sometimes form stable supersaturated solutions that resist nucleation.

Solutions & Protocols:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[3]

    • Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny speck to the cold solution to act as a template for crystal growth.[3]

  • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) dropwise until the solution becomes faintly cloudy, indicating the onset of precipitation. Then, add a drop or two of the good solvent to redissolve the cloudiness and allow the mixture to cool slowly.[3]

Troubleshooting Workflow: No Crystal Formation

G start No Crystals Formed After Cooling check_conc Is the solution visibly concentrated? start->check_conc boil_off Action: Boil off 1/4 of the solvent check_conc->boil_off No induce Action: Try to induce nucleation check_conc->induce Yes recool Action: Cool again and wait boil_off->recool recool->induce scratch Scratch inner flask surface with glass rod induce->scratch seed Add a seed crystal induce->seed add_antisolvent Action: Add anti-solvent dropwise until cloudy, then clarify and cool induce->add_antisolvent check_again Crystals forming? scratch->check_again seed->check_again success Success: Collect crystals check_again->success Yes failure Problem Persists: Re-evaluate solvent system check_again->failure No add_antisolvent->check_again

Caption: Decision tree for troubleshooting failure of crystallization.

Problem 2: Oiling Out

This occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.

Causality Analysis:

  • High Solute Concentration: The solution becomes supersaturated at a temperature that is higher than the melting point of the solute.

  • Impurities: Significant impurities can depress the melting point of the compound, making it more likely to separate as a liquid.[1] Common impurities are often related to the synthesis route, such as unreacted starting materials or side-products.[6]

Solutions & Protocols:

  • Dilute and Re-cool: Reheat the mixture until the oil fully redissolves. Add 10-20% more solvent to decrease the saturation temperature.[1] Allow the solution to cool much more slowly, perhaps by placing the flask in an insulated container.

  • Charcoal Treatment for Impurities: If colored impurities are present, they may be contributing to the problem. After dissolving the crude compound, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal before proceeding with cooling.[1] Note: This is less effective for non-colored, soluble impurities.

  • Change Solvent System: A different solvent may have a lower boiling point or induce crystallization at a lower temperature, avoiding the oiling out phenomenon.

Problem 3: Rapid Crystallization ("Crashing Out")

This is characterized by the sudden formation of a large amount of fine powder or very small needles, which compromises purity.

Causality Analysis:

  • Excessive Supersaturation: The solution is too concentrated, leading to a very high driving force for nucleation as soon as it cools slightly.

  • Rapid Cooling: Cooling the solution too quickly does not allow time for the ordered process of crystal growth.[7][8] A slower cooling rate generally results in larger and purer crystals.[2]

Solutions & Protocols:

  • Increase Solvent Volume: Reheat the solution to redissolve the precipitate. Add a small amount of extra solvent (e.g., 5-10% of the original volume).[1] This will slightly reduce the supersaturation level upon cooling.

  • Control the Cooling Rate:

    • Allow the flask to cool to room temperature on a benchtop, insulated from cold surfaces.

    • For even slower cooling, place the flask in a warm water bath that is allowed to cool to ambient temperature overnight.

    • Only after the solution has reached room temperature should it be moved to an ice bath to maximize yield.[3]

Section 4: Standard Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize recovery.[3] Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This method is ideal when no single solvent has the desired solubility properties.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).

  • Induce Cloudiness: While keeping the solution hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy.[3] This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[3]

  • Cooling & Collection: Remove from heat and cool slowly as described in the single-solvent protocol. Collect the crystals by vacuum filtration, washing with a cold mixture of ethanol and water.

Conceptual Workflow: Mixed-Solvent System

G cluster_0 Step 1: High Solubility State cluster_1 Step 2: Approaching Saturation cluster_2 Step 3: Supersaturation & Cooling A Solute B Solvent A (Good) D Solvent A B->D Add Anti-Solvent B C Solute E Solvent B (Anti-Solvent) F Crystal E->F Cool Slowly

Caption: Conceptual flow of mixed-solvent crystallization.

Section 5: Reference Data

Table 1: Physical Properties of this compound
PropertyValueSource
CAS Number 4982-08-5[9]
Molecular Formula C₉H₁₀O₂[9][10]
Molecular Weight 150.17 g/mol [9][10]
Melting Point Not reported in literature. Must be determined experimentally.[10]
Boiling Point Not reported in literature.[10]
Appearance Varies; crude product may be an oil or low-melting solid.Inferred
Table 2: Solvent Selection Guide for Polar Ketones
SolventBoiling Point (°C)PolarityTypical Use
Water 100HighGood anti-solvent for many organics.
Ethanol 78HighGood primary solvent. Miscible with water.
Methanol 65HighGood primary solvent. More volatile than ethanol.
Acetone 56Medium-HighPowerful solvent, low boiling point. Miscible with water.
Ethyl Acetate 77MediumGood solvent, less polar than alcohols.
Toluene 111LowCan be used for less polar compounds or as an anti-solvent for highly polar ones.
Hexane/Heptane 69 / 98Very LowExcellent anti-solvents.

Section 6: References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Phenylacetone. [Link]

  • ResearchGate. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Chemsrc. This compound | CAS#:4982-08-5. [Link]

  • National Institutes of Health (NIH). (2019). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. [Link]

  • ResearchGate. The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. [Link]

  • ResearchGate. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • MDPI. (2023). Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. [Link]

  • MDPI. (2023). Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. [Link]

  • PubChem. 1-Hydroxy-1-phenyl-2-propanone. National Center for Biotechnology Information. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Forschungszentrum Jülich. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. [Link]

  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

  • PubMed. (1984). Synthesis of several 2-substituted 3-(p-hydroxyphenyl)-1-propenes and their characterization as mechanism-based inhibitors of dopamine beta-hydroxylase. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?[Link]

  • Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

  • International Journal of Chemical Engineering and Applications. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

  • Sciencemadness Wiki. (2022). Phenylacetone. [Link]

  • Semantic Scholar. The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. [Link]

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

  • Dalton Research Molecules. (R)-1-Hydroxy-1-phenyl-2-propanone | CAS 1798-60-3. [Link]

Sources

Technical Support Center: 1-Hydroxy-3-phenylpropan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-Hydroxy-3-phenylpropan-2-one (CAS 4982-08-5).

Important Disambiguation:

  • Target Molecule: this compound (Ph-CH₂-C(=O)-CH₂-OH).[1]

  • Common Confusion: This is not L-Phenylacetylcarbinol (L-PAC), which is the isomeric 1-hydroxy-1-phenylpropan-2-one (Ph-CH(OH)-C(=O)-CH₃).[1]

  • Scope: This guide focuses on the specific synthesis of the terminal

    
    -hydroxy ketone via Cross-Benzoin (Umpolung)  and Biocatalytic  routes, as these are the primary methods to achieve this specific regiochemistry.
    

Part 1: Critical Quality Attributes & Impurity Profiling[1]

The synthesis of this compound relies heavily on the coupling of Phenylacetaldehyde and Formaldehyde . The impurity profile is dominated by the instability of Phenylacetaldehyde and the competition between cross-coupling (desired) and homo-coupling (undesired).

Impurity Identification Table
Impurity TypeSpecific CompoundOrigin / CauseControl Strategy
Homo-coupling Dimer 1,4-Diphenyl-2-hydroxybutane-1,4-dioneSelf-condensation of Phenylacetaldehyde (NHC-catalyzed).[1]Maintain high Formaldehyde equivalents; Slow addition of Phenylacetaldehyde.
Polymer Phenylacetaldehyde trimer/polymerPolymerization of starting material upon storage or acid exposure.Distill Phenylacetaldehyde immediately before use; Store under N₂ at -20°C.
Oxidation Product Phenylacetic AcidAir oxidation of Phenylacetaldehyde.Degas solvents; Strictly inert atmosphere (Argon/N₂).[1]
Isomer 1-Hydroxy-1-phenylpropan-2-one (PAC)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Ketol rearrangement (thermodynamic migration).
Avoid pH > 8.0 during workup; Keep temperature < 40°C.
Elimination Product Cinnamaldehyde derivativesDehydration under acidic/thermal stress.Neutral workup conditions; Avoid strong mineral acids.

Part 2: Troubleshooting Guide (Q&A)

Module A: The Umpolung (Carbene Catalysis) Route

Methodology: N-Heterocyclic Carbene (NHC) catalyzed cross-coupling of Phenylacetaldehyde and Formaldehyde.

Q1: My reaction mixture turns viscous and dark brown within minutes. Yield is <10%.

  • Diagnosis: Polymerization of Phenylacetaldehyde. Phenylacetaldehyde is notoriously unstable and polymerizes to a trimer or polymer in the presence of trace acids or air.

  • Corrective Action:

    • Fresh Distillation: You must distill Phenylacetaldehyde under vacuum immediately before the reaction.

    • Solvent Degassing: Oxygen accelerates radical polymerization. Sparge all solvents with Argon for 20 minutes.

    • Dilution: High concentration favors polymerization. Run the reaction at 0.1 M - 0.2 M concentration.

Q2: I am seeing a major peak at M+ mass corresponding to a dimer (MW ~254).

  • Diagnosis: Homo-coupling (Benzoin condensation) of Phenylacetaldehyde. The catalyst (thiazolium or triazolium salt) is reacting with two molecules of phenylacetaldehyde instead of one phenylacetaldehyde and one formaldehyde.

  • Corrective Action:

    • Formaldehyde Excess: Increase Formaldehyde equivalents to 5.0 - 10.0 eq. (Use Paraformaldehyde depolymerized in situ or formalin).[1]

    • Inverse Addition: Do not add the catalyst to the Phenylacetaldehyde. Instead, have the catalyst and Formaldehyde in the flask, and slowly add Phenylacetaldehyde over 2–4 hours. This keeps the Phenylacetaldehyde concentration low relative to Formaldehyde.

Q3: The product isomerizes to L-PAC (benzylic alcohol) during column chromatography.

  • Diagnosis: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Ketol Rearrangement.[2] The terminal hydroxyl group (primary) is kinetically formed but thermodynamically less stable than the benzylic hydroxyl group (secondary/conjugated). Silica gel is slightly acidic/active and can catalyze this migration.
    
  • Corrective Action:

    • Deactivate Silica: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

    • Rapid Elution: Do not let the compound sit on the column.

    • Alternative: Use neutral alumina instead of silica.

Module B: Biocatalytic Route (Benzaldehyde Lyase - BAL)

Methodology: Enzymatic cross-coupling using ThDP-dependent lyases (e.g., from Pseudomonas fluorescens or Polymorphobacter arshaanensis).[1]

Q4: The enzyme activity drops rapidly after adding Phenylacetaldehyde.

  • Diagnosis: Aldehyde Toxicity. Phenylacetaldehyde reacts with lysine residues on the enzyme surface (Schiff base formation), irreversibly deactivating it.

  • Corrective Action:

    • Two-Phase System: Use a biphasic system (buffer + MTBE or Ethyl Acetate). The organic phase acts as a reservoir, keeping the aqueous concentration of the aldehyde below toxic levels.

    • Fed-Batch: Do not add all substrate at once. Feed Phenylacetaldehyde continuously at a rate matching the enzyme's turnover number (

      
      ).
      

Q5: I have detected Phenethylamine in my final product.

  • Diagnosis: If using a cascade starting from Phenylalanine (using L-amino acid deaminase), residual transaminase activity or incomplete deamination can lead to amine byproducts.

  • Corrective Action:

    • Enzyme Purity: Use purified LAAD (L-amino acid deaminase) rather than whole cells to prevent side reactions.

    • pH Control: Ensure pH is optimized for the Lyase step (typically pH 7.0) to minimize spontaneous amination if amine sources are present.

Part 3: Visualizing the Synthesis & Impurity Pathways

The following diagram illustrates the competition between the desired Cross-Benzoin pathway and the parasitic Homo-Benzoin and Polymerization pathways.

G SM1 Phenylacetaldehyde (Unstable) Inter Breslow Intermediate (Active Aldehyde) SM1->Inter + Catalyst Imp2 Polymer/Trimer (Viscous Oil) SM1->Imp2 Acid/Air/Time SM2 Formaldehyde (Excess) Prod This compound (Target) SM2->Prod Cat NHC Catalyst / BAL Enzyme Inter->Prod + Formaldehyde (Cross-Coupling) Imp1 Homo-Dimer (Impurity) Inter->Imp1 + Phenylacetaldehyde (Low HCHO conc) Imp3 Isomer (PAC) (Thermodynamic Sink) Prod->Imp3 pH > 8 or Acidic Silica

Caption: Competitive pathways in the synthesis of this compound. Green arrows indicate the desired cross-coupling; red dashed lines indicate failure modes (polymerization, homo-coupling, and isomerization).[1]

Part 4: Experimental Protocol (Optimized Umpolung Route)

Objective: Synthesis of this compound minimizing homo-coupling.

Reagents:

  • Phenylacetaldehyde (freshly distilled): 10 mmol[1]

  • Paraformaldehyde: 50 mmol (5 eq.)

  • Thiazolium Catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride): 0.5 mmol (5 mol%)[1]

  • Triethylamine (Et₃N): 0.5 mmol[1]

  • Ethanol (Absolute, degassed): 20 mL

Step-by-Step:

  • Preparation: In a flame-dried round bottom flask under Argon, suspend Paraformaldehyde (50 mmol) and the Thiazolium catalyst (0.5 mmol) in degassed Ethanol (10 mL).

  • Activation: Add Triethylamine (0.5 mmol) to generate the active carbene species. Heat to 60°C. The solution should become clear as paraformaldehyde depolymerizes.

  • Controlled Addition: Dissolve freshly distilled Phenylacetaldehyde (10 mmol) in Ethanol (10 mL). Load this into a syringe pump.

  • Reaction: Add the Phenylacetaldehyde solution to the catalyst/formaldehyde mixture slowly over 2 hours at 60°C.

    • Why? This keeps the concentration of Phenylacetaldehyde low, statistically favoring the reaction with the excess Formaldehyde (Cross-coupling) over itself (Homo-coupling).

  • Quench: Cool to room temperature. Pour into saturated NH₄Cl solution (pH ~6).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on neutralized silica (pre-washed with 1% Et₃N/Hexane). Elute with Hexane/EtOAc gradient.[1]

References

  • Biocatalytic Cascade (2025): Li, Z., et al. "Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased L-phenylalanine."[1] Green Chemistry, 2025.[1][3]

    • Relevance: Describes the enzymatic synthesis of this compound using Benzaldehyde Lyase (BAL).
  • Umpolung Mechanism: Demir, A. S., et al. "Thiamine diphosphate dependent enzyme catalyzed reactions."[1] Beilstein Journal of Organic Chemistry, 2017.[1]

    • Relevance: Mechanistic grounding for the competition between cross-benzoin and homo-benzoin p
  • Rubottom Oxidation (Alternative Route): Rubottom, G. M., et al. "Peracid oxidation of trimethylsilyl enol ethers: A facile ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydroxylation procedure."[2] Tetrahedron Letters, 1974.[1] [1]
    
    • Relevance: General method for alpha-hydroxy ketones, though regioselectivity is challenging with P2P.[1]

  • Stability of Alpha-Hydroxy Ketones: Smith, A. B., et al. "Alpha-Ketol Rearrangements."[1] Journal of the American Chemical Society.[4]

    • Relevance: Explains the thermodynamic instability and isomeriz

Sources

Technical Support Center: Stability & Degradation of 1-Hydroxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and degradation of 1-Hydroxy-3-phenylpropan-2-one (CAS: 4982-08-5).

Current Status: Operational Scope: Chemical Stability, Enzymatic Degradation, and Analytical Troubleshooting Audience: Process Chemists, Analytical Scientists

⚠️ CRITICAL DISAMBIGUATION ALERT

Before proceeding, verify your target molecule.

  • Target Molecule: This compound (Structure:

    
    ). This is a primary 
    
    
    
    -hydroxy ketone and a structural isomer of PAC.
  • Common Confusion: This is NOT (R)-Phenylacetylcarbinol (PAC), the standard Ephedrine precursor (Structure:

    
    , IUPAC: 1-hydroxy-1-phenylpropan-2-one).
    
  • Note: If you are detecting this molecule in a PAC fermentation broth, it is likely a regioisomeric byproduct formed via alternative aldehyde ligation or Phenylacetone (P2P) hydroxylation.

Module 1: Degradation Pathways (The "Why" and "How")

This molecule possesses two "Achilles' heels" that drive its degradation: the primary alcohol at C1 and the activated benzylic methylene at C3.

Oxidative Dehydrogenation (Aerobic Instability)

Unlike standard PAC (which has a secondary alcohol), this compound contains a primary alcohol . Upon exposure to air or oxidases, it degrades rapidly into highly reactive dicarbonyls.

  • Mechanism: The C1 hydroxyl group oxidizes to an aldehyde, forming 3-phenyl-2-oxopropanal . This intermediate is unstable and rapidly polymerizes or oxidizes further to phenylpyruvic acid .

  • Impact: Causes pH shifts (acidification) and "browning" of reaction mixtures due to polymerization of the resulting dicarbonyls.

The C3-Benzylic Condensation (The "Tar" Pathway)

The C3 methylene group (


) is flanked by a phenyl ring and a carbonyl group. This makes the C3 protons highly acidic (

).
  • Mechanism: Under basic or even neutral conditions, the C3 position deprotonates to form an enolate. This enolate attacks electrophiles (such as benzaldehyde in fermentation or its own oxidation products) leading to Aldol-type condensation oligomers .

  • Impact: Formation of viscous, non-volatile "tars" and loss of mass balance in HPLC.

Enzymatic Reduction (Biotransformation Loss)

In fermentation matrices (yeast/fungal), endogenous reductases (non-specific ADHs) attack the C2 ketone.

  • Mechanism: Stereoselective reduction of the ketone to a diol: 3-phenylpropane-1,2-diol .

  • Impact: This is a "dead-end" metabolite that reduces overall yield.

Module 2: Visualizing the Degradation Network

The following diagram maps the kinetic fate of this compound under stress conditions.

DegradationPathways Target This compound (Target Molecule) Aldehyde 3-Phenyl-2-oxopropanal (Highly Reactive) Target->Aldehyde Aerobic Oxidation (Primary -OH) Diol 3-Phenylpropane-1,2-diol (Fermentation Byproduct) Target->Diol Enzymatic Reduction (ADH/Reductase) Enolate C3-Enolate Intermediate Target->Enolate Base/Neutral pH (Deprotonation at C3) Acid Phenylpyruvic Acid (Stable End Product) Aldehyde->Acid Further Oxidation Polymer Aldol Condensation Oligomers (Insoluble Tars) Aldehyde->Polymer Cross-Linking Enolate->Polymer Self-Condensation

Figure 1: Mechanistic degradation cascade showing oxidative (red), reductive (green), and polymerization (yellow/black) pathways.

Module 3: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" eluting just before my target in HPLC. What is it?

Diagnosis: This is likely 3-phenyl-2-oxopropanal (the aldehyde oxidation product) or its hydrate.

  • Cause: The primary alcohol at C1 oxidizes much faster than secondary alcohols. If your samples are left in autosampler vials without antioxidants, this peak grows.

  • Verification: Check the UV spectrum. The oxidized product will have a higher

    
     shift due to extended conjugation (Phenyl-C-C=O-C=O).
    
  • Fix: Acidify samples to pH 3.0 immediately upon sampling to suppress enolization and oxidation. Keep samples at 4°C.

Q2: My reaction mixture is turning dark brown/black. Is this normal?

Diagnosis: No. This indicates C3-Benzylic Polymerization .

  • The Science: You have triggered the "Tar Pathway." The acidity of the C3 protons allows the molecule to react with itself. This is often catalyzed by trace metals or basic pH excursions (pH > 7.5).

  • Immediate Action:

    • Check pH. If > 7.0, adjust to pH 5.0–6.0 using dilute H3PO4.

    • Add a chelating agent (EDTA) if metal ions (Fe, Cu) are present, as they catalyze the auto-oxidation of

      
      -hydroxy ketones.
      
Q3: How do I distinguish this molecule from standard (R)-PAC analytically?

These are constitutional isomers and require careful chromatography to separate.

FeatureThis compound (Target)(R)-PAC (Standard Ephedrine Precursor)
Structure


Alcohol Type Primary (

)
Secondary (

, Benzylic)
Oxidation Rapid (to Aldehyde/Acid)Slower (to Diketone)
Tollens' Test Positive (Fast)Positive (Slower)
GC-MS Frag. Distinct tropylium ion path from C3Base peak often

107 (

)
Q4: Can I store this compound in Methanol?

Recommendation: Avoid long-term storage in methanol.

  • Reason: Primary

    
    -hydroxy ketones can form hemiacetals with methanol, complicating NMR/HPLC analysis.
    
  • Protocol: Store as a neat oil or in non-nucleophilic solvents (e.g., Dichloromethane, Toluene) at -20°C under Argon.

References

  • Chemical Identity & Isomerism

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10931602, this compound. Retrieved from .

  • Alpha-Hydroxy Ketone Stability

    • Paquette, L. A. (2004).[1] The

      
      -Hydroxy Ketone (
      
      
      
      -Ketol) and Related Rearrangements. Organic Reactions, Vol 62.[1][2] Wiley. (Mechanistic basis for tautomerization and rearrangement).[3]
  • Fermentation Byproducts

    • Rosche, B., et al. (2001).[4] Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi. Applied Microbiology and Biotechnology. (Context on enzymatic reduction pathways in similar substrates).

  • Oxidation Mechanisms

    • Illmann, N., et al. (2021).[5] OH-radical-initiated oxidation of alpha-hydroxy ketones. Atmospheric Chemistry and Physics. (Kinetics of primary vs. secondary alcohol oxidation in keto-derivatives).

Sources

common issues in 1-Hydroxy-3-phenylpropan-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Hydroxy-3-phenylpropan-2-one Status: Operational | Knowledge Base ID: KB-HPPO-03 Target Molecule: this compound (CAS: 4982-08-5)[1][2][3][4]

Critical Disambiguation & Molecule Identification

User Alert: Before proceeding, verify your target structure. There is frequent confusion between This compound (the terminal alcohol) and its regioisomer 1-Hydroxy-1-phenylpropan-2-one (Phenylacetylcarbinol/PAC, the benzylic alcohol).[2][3][4]

  • Target (This Guide): this compound (

    
    ).[2][3][4] A terminal 
    
    
    
    -hydroxy ketone.[2][4]
  • Common Isomer (PAC): 1-Hydroxy-1-phenylpropan-2-one (

    
    ).[2][3][4][5] The key ephedrine precursor.[2][3][4]
    

Why this matters: The chemical reactivity, stability, and synthesis routes are fundamentally different.[2][3][4] This guide addresses the terminal alcohol (3-phenyl) variant.[2][4]

Synthesis & Reaction Troubleshooting

Issue 1: Low Yield via Phenylacetyl Chloride (Diazoketone Route)

Symptom: You are attempting to synthesize the target from phenylacetyl chloride via a diazoketone intermediate, but the yield is


 or you isolate the homologous ester instead.

Root Cause Analysis: The standard route involves reacting phenylacetyl chloride with diazomethane to form a diazoketone, followed by hydrolysis.[2][3][4]

  • Wolff Rearrangement Competition: Under thermal or photolytic conditions (or with silver catalysts), the diazoketone (

    
    ) undergoes Wolff rearrangement to a ketene, which reacts with water to form the homologous acid (3-phenylpropanoic acid) or ester, rather than the desired hydroxy ketone.[2][3][4]
    
  • HCl Scavenging: Failure to neutralize HCl generated during the acid chloride reaction degrades the diazomethane before it reacts.[2][3][4]

Protocol Adjustment:

  • Avoid Silver Oxide (

    
    ):  Do not use silver catalysts if you want the ketone; silver promotes the rearrangement.[2][3][4]
    
  • Acid-Catalyzed Hydrolysis: Use dilute

    
     or 
    
    
    
    (perchloric acid) for the hydrolysis step of the diazoketone.[2][3][4] This favors the substitution (
    
    
    -like) pathway over the rearrangement.
  • Stoichiometry: Ensure an excess of diazomethane (2-3 equivalents) to act as its own base, trapping HCl as methyl chloride and

    
    .[2][3][4]
    

Visual Workflow (Graphviz):

SynthesisPath Start Phenylacetyl Chloride Diazo Diazoketone (Intermediate) Start->Diazo + CH2N2 (Excess) Target This compound (Target) Diazo->Target H3O+ (Hydrolysis) No Ag catalyst Byproduct Wolff Rearrangement (Homologous Acid/Ester) Diazo->Byproduct Ag2O / Heat / Light

Figure 1: Divergent pathways in the diazoketone synthesis route. Avoiding silver catalysts is critical for the hydroxy ketone target.

Issue 2: "Disappearing" Product During Workup (Dimerization)

Symptom: The crude NMR shows the product, but after concentration or standing, the material turns into a viscous gum or white solid with a doubled molecular weight.[2][3][4]

Root Cause Analysis: Primary


-hydroxy ketones are highly prone to dimerization  to form cyclic bis-hemiacetals (2,5-dihydroxy-1,4-dioxanes).[2][3][4] This reaction is reversible but favored by:
  • Acidic conditions: Residual acid from hydrolysis catalyzes acetal formation.[2][3][4]

  • Concentration: Removing solvent drives the equilibrium toward the dimer.[2][3][4]

Corrective Action:

  • Neutralization: The organic phase must be washed with saturated

    
     until strictly neutral before evaporation.[2][3][4]
    
  • Storage: Store as a dilute solution in an inert solvent (e.g., DCM or MTBE) at -20°C if not using immediately.

  • Monomer Recovery: If dimerization occurs, reflux the solid in dilute aqueous acid/acetone to hydrolyze the dioxane back to the monomer immediately before use.[2][3][4]

Issue 3: Regioselectivity in Direct Oxidation

Symptom: You attempted to oxidize phenylacetone (P2P) directly (e.g., using hypervalent iodine or Rubottom oxidation), but obtained the benzylic alcohol (PAC) instead of the terminal alcohol.

Root Cause Analysis: The benzylic position (C1) is thermodynamically and kinetically more labile than the terminal methyl group (C3) due to resonance stabilization of the enol/radical intermediate by the phenyl ring.[2][3][4]

  • Thermodynamic Enol: Forms at the benzylic position (

    
    ).[2][3][4]
    
  • Kinetic Enol: Forms at the terminal methyl (

    
    ), but is harder to access.[2][3][4]
    

Solution: Direct oxidation of phenylacetone is not recommended for this isomer.[2][3][4]

  • Alternative Strategy: Use the epoxidation of allylbenzene followed by rearrangement, or the diazoketone route described in Issue 1.[2][3][4]

  • If using Phenylacetone: You must use a sterically hindered base (LDA at -78°C) to kinetically trap the terminal enolate, then trap with TMSCl, followed by Rubottom oxidation (mCPBA).[2][3][4] Note: Even this is prone to equilibration.

Analytical Troubleshooting (HPLC/GC)

Issue 4: Peak Tailing and Degradation on GC

Symptom: Gas Chromatography (GC) shows a broad, tailing peak or multiple artifact peaks.[2][3][4]

Root Cause Analysis:


-Hydroxy ketones are thermally unstable.[2][4]
  • Thermal Dehydration: In the hot injector port (>200°C), the molecule eliminates water to form the

    
    -unsaturated ketone (cinnamaldehyde derivatives or isomers).[2][3][4]
    
  • Oxidation: Trace oxygen in the carrier gas converts it to the 1,2-diketone.[2][3][4]

Protocol:

  • Derivatization is Mandatory: Do not inject the free alcohol. React with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ether derivative.[2][3][4]

    • Reaction:

      
      .[2][4]
      
    • This stabilizes the molecule and improves volatility.[2][3][4]

  • Column Choice: Use a mid-polarity column (e.g., DB-17 or DB-5MS).[2][3][4]

Data Table: Analytical Parameters

ParameterRecommended SettingReason
GC Injector Temp < 200°C (or Cold On-Column)Prevent thermal elimination of

.[2][4]
Derivatization BSTFA/TMCS (TMS ether)Essential for thermal stability.[2][3][4]
HPLC Column C18 (Reverse Phase)Standard separation.[2][3][4]
HPLC Mobile Phase Water/Acetonitrile + 0.1% Formic AcidAcid suppresses enolization; avoid basic pH.[2][3][4]
UV Detection 210 nm & 254 nm254 nm detects the phenyl ring; 210 nm for carbonyl.[2][3][4]

Stability & Isomerization Pathways

Concept: The Lobry de Bruyn–Van Ekenstein transformation can cause the migration of the hydroxyl group via an enediol intermediate, especially in basic media.[2][3][4]

Pathway Diagram (Graphviz):

Isomerization cluster_warning Stability Warning Target This compound (Terminal - Kinetic) Enediol Enediol Intermediate (Unstable) Target->Enediol Base / pH > 8 Enediol->Target Reversible PAC 1-Hydroxy-1-phenylpropan-2-one (Benzylic - Thermodynamic) Enediol->PAC Rearrangement Note Basic conditions favor migration to the conjugated benzylic isomer (PAC).

Figure 2: Base-catalyzed isomerization risk.[2][3][4][6] The reaction tends to drift toward the thermodynamically stable benzylic alcohol (PAC).[2][3][4]

References

  • Chemical Synthesis via Diazoketones

    • Methodology: Arndt, F., & Eistert, B. (1935).[2][3][4] "Part of the Arndt-Eistert synthesis sequence applied to acid chlorides."[2][4] Berichte der deutschen chemischen Gesellschaft.

    • Mechanism:[2][3][4] Kirmse, W. (2002).[2][3][4] "100 Years of the Wolff Rearrangement."[2][3][4] European Journal of Organic Chemistry.[2][3][4] Link

  • Alpha-Hydroxy Ketone Stability & Dimerization

    • General Chemistry: Creighton, D. J., & Sigman, D. S. (1971).[2][3][4] "Model systems for the action of alcohol dehydrogenases." Bioorganic Chemistry. (Discusses equilibrium of hydroxy ketones).

  • Isomerization (Lobry de Bruyn–Van Ekenstein)

    • Context: Speck, J. C. (1958).[2][3][4] "The Lobry De Bruyn-Alberda Van Ekenstein Transformation." Advances in Carbohydrate Chemistry. (Foundational text on

      
      -hydroxy ketone rearrangement).
      
  • Analytical Data & Properties

    • PubChem Compound Summary: "this compound" (CID 10931602).[2][3][4][7] National Center for Biotechnology Information.[2][3][4] Link

  • Enzymatic Context (Distinction from PAC)

    • Source: Kulig, J., et al. (2013).[2][3][4] "Biocatalytic synthesis of chiral

      
      -hydroxy ketones." Forschungszentrum Jülich.[2][3][4][5] (Clarifies that most enzymes produce the 1-hydroxy-1-phenyl isomer).[2][3][4] Link
      

Disclaimer: This guide is for research and development purposes only. The compound discussed is a structural isomer of controlled precursors; ensure compliance with all local regulations regarding scheduled substances.

Sources

Technical Support Center: Optimization of 1-Hydroxy-3-phenylpropan-2-one (PAC) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Biocatalysis Support Hub. Subject Molecule: (R)-1-Hydroxy-1-phenylpropan-2-one Common Industry Name: Phenylacetylcarbinol (PAC) Primary Application: Chiral precursor for L-Ephedrine and Pseudoephedrine synthesis.

The Biocatalytic Engine: Mechanism & Pathway

Understanding the "Black Box" To optimize yield, you must first control the competition between the productive carboligation pathway and the destructive reductive pathway. The reaction relies on Pyruvate Decarboxylase (PDC) , typically within a whole-cell yeast system (Saccharomyces cerevisiae or Candida utilis).

Core Pathway Diagram

The following diagram illustrates the critical branch points where yield is lost to byproducts (Benzyl Alcohol).

PAC_Pathway Glucose Glucose Feed Pyruvate Pyruvate (Intracellular) Glucose->Pyruvate Glycolysis Acetaldehyde_TPP Active Acetaldehyde (TPP-Enzyme Complex) Pyruvate->Acetaldehyde_TPP PDC (Decarboxylation) Acetaldehyde Acetaldehyde (Free) Acetaldehyde_TPP->Acetaldehyde Release Acetoin Acetoin (Byproduct) Acetaldehyde_TPP->Acetoin Self-Condensation Benzaldehyde Benzaldehyde (Substrate) PAC PAC (Target Product) Benzaldehyde->PAC PDC (Carboligation) + Active Acetaldehyde BenzylAlc Benzyl Alcohol (Byproduct) Benzaldehyde->BenzylAlc ADH (Reduction) NADH -> NAD+

Figure 1: Kinetic competition between PDC-mediated carboligation (Green) and ADH-mediated reduction (Red).

Troubleshooting Guide: Yield & Toxicity

Symptom: Rapid initial reaction followed by sudden cessation of PAC production; low final titer (< 5 g/L). Diagnosis: Benzaldehyde Toxicity / PDC Deactivation.

Benzaldehyde is cytotoxic.[1] It disrupts cell membrane integrity and deactivates the PDC enzyme at concentrations > 2-3 g/L.

Protocol A: Optimized Feeding Strategy (Fed-Batch)

Do not add all Benzaldehyde at


. Use a sensor-controlled or pre-calculated pulse feed.
  • Inoculation: Start fermentation with Glucose (50 g/L) to build biomass and induce PDC activity.

  • Induction Phase: Wait for Ethanol production to peak (indicating high PDC activity).

  • Pulse Feeding:

    • Initiate Benzaldehyde addition only when cell density > 10 g/L (dry weight).

    • Set Point: Maintain Benzaldehyde concentration between 0.5 – 1.0 g/L in the broth.

    • Monitoring: Use HPLC or GC every 30 mins. If Benzaldehyde accumulates > 1.5 g/L, STOP feed immediately until consumed.

Protocol B: Biphasic System (The "Safety Net")

If fed-batch control is difficult, use a two-phase system to sequester the toxic substrate.

  • Organic Phase: Octanol, MTBE, or Vegetable Oil (non-toxic, biodegradable).

  • Ratio: 1:1 Aqueous to Organic phase.

  • Mechanism: Benzaldehyde partitions into the organic phase, keeping the aqueous concentration below the toxicity threshold while continuously supplying the enzyme.

Data Comparison: Feeding Strategies

ParameterBatch (Single Dose)Fed-Batch (Pulse)Biphasic (Emulsion)
Benzaldehyde Conc. High (Toxic spike)Controlled (< 1 g/L)Partitioned (Low aq.)
Yeast Viability < 4 hours10–15 hours> 24 hours
Typical PAC Yield 2–4 g/L10–15 g/L20–25 g/L
Purity Low (High Benzyl Alc)MediumHigh

Troubleshooting Guide: Selectivity (Byproducts)

Symptom: High consumption of Benzaldehyde but low PAC yield; strong smell of Benzyl Alcohol. Diagnosis: Alcohol Dehydrogenase (ADH) Dominance.

Yeast naturally wants to reduce aldehydes to alcohols to balance redox potential (NADH regeneration). You must suppress this "survival" mechanism to favor the "accidental" carboligation.

Corrective Actions
  • Temperature Suppression:

    • ADH has a higher activation energy than PDC.

    • Action: Lower reaction temperature to 4°C – 10°C (from standard 30°C).

    • Result: Reaction slows down, but the ratio of PAC (Carboligation) to Benzyl Alcohol (Reduction) improves significantly.[2]

  • Carbon Source Management (Catabolite Repression):

    • Ensure continuous Glucose availability.

    • Reasoning: If glucose is depleted, the cell uses Benzaldehyde as an electron acceptor (via ADH) to regenerate NAD+. High glycolytic flux keeps the cell focused on fermentative metabolism (PDC activity).

  • Strain Selection (Advanced):

    • Use respiratory-deficient mutants ("petite" mutants) or strains overexpressing PDC.

    • Reference: Nunta et al. demonstrated that Candida tropicalis often outperforms S. cerevisiae in specific biphasic setups due to higher solvent tolerance.

Experimental Workflow: The "Golden Batch" Protocol

Standard Operating Procedure (SOP) for High-Yield PAC Synthesis

Step 1: Biomass Generation
  • Media: Molasses or Glucose (10%) + Peptone + Yeast Extract.[3]

  • Condition: Aerobic growth, 30°C, pH 5.5.

  • Target: Harvest cells when OD600 > 15 (late log phase).

Step 2: Biotransformation Setup[1]
  • Buffer: Citrate-Phosphate buffer (pH 6.0). Crucial: pH < 5.0 deactivates PDC; pH > 7.0 promotes chemical degradation of PAC.

  • Cofactors: Add Thiamine Pyrophosphate (TPP) (1 mM) and

    
     (1 mM). PDC is TPP-dependent.
    
  • Biocatalyst: Resuspend wet cell paste (20-30 g/L).

Step 3: The Reaction (Biphasic)
  • Add Organic Phase (e.g., Vegetable oil) containing dissolved Benzaldehyde (initial load).

  • Add Pyruvate source (or Glucose for in situ generation).

  • Agitate vigorously to create an emulsion (increases surface area for mass transfer).

  • Incubate at 10°C .

Step 4: Downstream Processing
  • Separation: Centrifuge to break emulsion.

  • Extraction: PAC resides in the organic phase (if using MTBE/Octanol) or requires solvent extraction (if using oil).

  • Purification: Vacuum distillation (PAC is heat sensitive—degrades to 1-phenyl-1,2-propanedione).

Workflow_Logic Start Start Biotransformation Check_pH Check pH (Target 6.0) Start->Check_pH Benz_Add Add Benzaldehyde Check_pH->Benz_Add Monitor Monitor HPLC (1hr) Benz_Add->Monitor Decision Benzaldehyde > 1.5g/L? Monitor->Decision Stop_Feed PAUSE Feed Wait for consumption Decision->Stop_Feed Yes Continue Continue Pulse Feed Decision->Continue No Stop_Feed->Monitor Continue->Monitor Harvest Harvest (24-30hrs) Extract Organic Phase Continue->Harvest Endpoint Reached

Figure 2: Operational logic for fed-batch control to prevent substrate toxicity.

Frequently Asked Questions (FAQ)

Q: Why is my PAC degrading during extraction? A: PAC is an


-hydroxy ketone and is thermally unstable and sensitive to alkali.
  • Fix: Ensure the pH is neutral or slightly acidic during extraction. Avoid high temperatures (> 50°C) during solvent removal. Use vacuum distillation.

Q: Can I use purified PDC enzyme instead of whole cells? A: Yes, but it is rarely cost-effective for this molecule.

  • Reason: Purified PDC lacks the cellular machinery to regenerate the active acetaldehyde pool from glucose cheaply. However, purified PDC eliminates the Benzyl Alcohol byproduct (as ADH is removed), offering higher purity but at a much higher catalyst cost.

Q: Why use Vegetable Oil instead of MTBE? A: While MTBE offers easier solvent recovery (lower boiling point), Vegetable Oil is biocompatible and has a high partition coefficient for Benzaldehyde. It acts as a superior "buffer" against toxicity, often resulting in higher final titers despite harder downstream extraction.

References

  • Shin, H. S., & Rogers, P. L. (1995). Biotransformation of benzaldehyde to L-phenylacetylcarbinol, an intermediate in L-ephedrine production, by immobilized Candida utilis. Applied Microbiology and Biotechnology. Link

  • Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. L. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied Microbiology and Biotechnology. Link

  • Nunta, R., et al. (2018). Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis and Saccharomyces cerevisiae. Fermentation. Link

  • Long, A., & Ward, O. P. (1989). Biotransformation of benzaldehyde by Saccharomyces cerevisiae: Characterization of the fermentation and toxicity effects of substrates and products.[4] Biotechnology and Bioengineering.[4][5] Link

Sources

Technical Support Center: Purification of 1-Hydroxy-3-phenylpropan-2-one (PAC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center response. It assumes the persona of a Senior Application Scientist addressing a peer in drug development.

Ticket ID: PAC-PUR-001 Subject: Chromatographic Method Development & Troubleshooting for Phenylacetylcarbinol (PAC) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

1-Hydroxy-3-phenylpropan-2-one (PAC) is a chiral ketol intermediate critical for the synthesis of ephedrine and pseudoephedrine. It is typically produced via biotransformation (yeast fermentation of benzaldehyde and pyruvate).

Critical Purification Challenges:

  • Thermal Instability: The

    
    -hydroxy ketone moiety is sensitive to heat. Gas Chromatography (GC) often causes degradation unless derivatization (e.g., TMS) is used. HPLC is the mandatory standard for purification. 
    
  • Polarity Matrix: You are separating PAC from its substrate (Benzaldehyde ) and its primary metabolic by-product (Benzyl Alcohol ).

  • Elution Logic (Reverse Phase): Based on LogP values, the elution order on a C18 column will typically be:

    • PAC (LogP ~0.8)

      
      Elutes First
      
    • Benzyl Alcohol (LogP ~1.1)

      
      Elutes Second
      
    • Benzaldehyde (LogP ~1.5)

      
      Elutes Last
      

Standard Operating Procedures (SOPs)

Protocol A: Analytical Purity Check (RP-HPLC)

Use this method to validate the purity of your crude extract before scale-up.

ParameterSpecificationRationale
Column C18 (End-capped), 5 µm, 250 x 4.6 mmHigh carbon load provides necessary retention for the phenyl ring; end-capping reduces silanol interactions with the hydroxyl group.
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acid suppresses ionization of silanols, preventing peak tailing of the alcohol group.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this aromatic separation.
Flow Rate 1.0 mL/minStandard analytical flow.[1][2]
Temperature 25°C - 30°CDo not exceed 35°C. Higher temps accelerate ketol degradation.
Detection UV @ 254 nm (Primary)Targets the phenyl ring. Use 210 nm if checking for non-aromatic impurities (e.g., residual sugars).

Gradient Program:

  • 0-2 min: 20% B (Isocratic hold to elute polar diols)

  • 2-15 min: 20%

    
     60% B (Linear gradient to separate PAC from Benzyl Alcohol)
    
  • 15-20 min: 60%

    
     90% B (Wash Benzaldehyde)
    
Protocol B: Preparative Isolation (Flash Chromatography)

For isolating grams of material from fermentation broth extracts (e.g., Ethyl Acetate or MTBE extracts).

  • Stationary Phase: C18-bonded Silica (Reverse Phase Flash). Note: Normal phase silica is possible (DCM/MeOH) but often results in lower recovery due to irreversible adsorption of the hydroxyl group.

  • Loading: Dissolve crude extract in minimum volume of 50:50 Water:ACN. If solubility is poor, use DMSO (keep <5% of total injection volume).

  • Elution Strategy:

    • Equilibrate with 10% ACN.

    • Step 1: Elute PAC with 25-30% ACN . Collect fractions.

    • Step 2: Wash Benzyl Alcohol/Benzaldehyde with 80% ACN .

Troubleshooting Center (FAQ)

Q1: I see a "shoulder" or split peak for PAC. Is my column failing? Diagnosis: This is likely not a column failure.

  • Isomerism: Check if your fermentation produced the isomer 1-hydroxy-1-phenylpropan-2-one. This isomer has very similar polarity.

  • Tautomerization: Keto-enol tautomerization can cause peak broadening. Fix: Lower the column temperature to 20°C to slow kinetic exchange, or switch to a Phenyl-Hexyl column which offers unique selectivity for aromatic isomers via

    
     interactions.
    

Q2: My recovery is low (<60%), but the peak looks pure. Diagnosis: Thermal degradation or irreversible adsorption. Fix:

  • Ensure the fraction collector and column are not heated.

  • Avoid drying fractions at high heat (>40°C). Use lyophilization (freeze-drying) or rotary evaporation under high vacuum at low bath temp.

  • Check the pH of your mobile phase. PAC is unstable in alkaline conditions (Aldol-type polymerization). Keep pH < 7.

Q3: Benzaldehyde is co-eluting with my product during scale-up. Diagnosis: Column overloading. Benzaldehyde is highly lipophilic compared to PAC and will "tail" heavily if the column is overloaded, masking the PAC peak. Fix:

  • Reduce loading mass.

  • Switch to a "Step Gradient" (described in Protocol B) rather than a linear gradient. Force the separation by holding the solvent strength low (20% ACN) until PAC elutes, then ramp up.

Visual Workflows

Figure 1: Downstream Processing Workflow

This diagram illustrates the critical path from fermentation to pure crystal.

PAC_Purification Ferment Fermentation Broth (PAC + Benzaldehyde + Yeast) Extract Solvent Extraction (EtOAc or MTBE) Ferment->Extract Centrifugation Imp1 Waste: Biomass Ferment->Imp1 Remove Solids Conc Concentration (Low Temp < 40°C) Extract->Conc Organic Phase PrepLC Prep RP-HPLC / Flash (C18 Phase) Conc->PrepLC Crude Oil Polishing Crystallization / Drying PrepLC->Polishing PAC Fraction Imp2 Waste: Benzaldehyde (Late Eluter) PrepLC->Imp2 High % ACN Wash

Caption: Figure 1. Integrated downstream processing workflow for PAC. Note the specific removal of lipophilic impurities (Benzaldehyde) during the chromatographic wash step.

Figure 2: Chromatographic Decision Tree

Use this logic to select the correct column and conditions.

Troubleshooting_Tree Start Start: Poor Separation? Check1 Is PAC co-eluting with Benzaldehyde? Start->Check1 Action1 Decrease Organic % (B) to 15-20% Isocratic Check1->Action1 Yes Check2 Is PAC peak tailing? Check1->Check2 No Action2 Add 0.1% H3PO4 (Silanol Suppression) Check2->Action2 Yes Check3 Isomer Separation Required? Check2->Check3 No Action3 Switch to Phenyl-Hexyl Stationary Phase Check3->Action3 Yes

Caption: Figure 2. Troubleshooting logic for optimizing PAC resolution. Priority is given to mobile phase adjustments before hardware changes.

References

  • PubChem. (2025).[3] this compound | C9H10O2.[3][4] National Library of Medicine. [Link]

  • Maroney, K. N., et al. (2013).[5] Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest. Forensic Science International.[5] [Link][5]

  • Sielc Technologies. (n.d.). Separation of 1-[2-Hydroxy-3-(prop-2-en-1-yl)phenyl]propan-1-one on Newcrom R1 HPLC column. [Link]

  • Biotage. (2016).[5][6] Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. [Link]

Sources

Validation & Comparative

Inter-Laboratory Comparison Guide: Analytical Profiling of 1-Hydroxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for 1-Hydroxy-3-phenylpropan-2-one (HPPO) , a structural isomer of the controlled substance precursor Phenylacetylcarbinol (PAC) and a critical intermediate in biocatalytic pathways.

The primary challenge in analyzing HPPO (CAS 4982-08-5) lies in its structural similarity to 1-hydroxy-1-phenylpropan-2-one (PAC) and its thermal instability. While Gas Chromatography-Mass Spectrometry (GC-MS) has long been the forensic standard, this guide demonstrates that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior performance regarding sample throughput, stability, and isomer resolution.

Target Audience: Forensic chemists, biocatalysis researchers, and process analytical scientists.

Chemical Context & Isomer differentiation

Before selecting a method, it is critical to understand the analyte's behavior relative to its isomers.

CompoundStructureKey FeatureAnalytical Challenge
HPPO (Target) Ph-CH₂-C(=O)-CH₂-OHPrimary AlcoholThermally labile; oxidizes to aldehydes.
PAC (Isomer) Ph-CH(OH)-C(=O)-CH₃Secondary Alcohol (Benzylic)Chiral center; prone to racemization.
P2P (Impurity) Ph-CH₂-C(=O)-CH₃KetoneControlled substance; volatile.
Mechanistic Insight: Fragmentation Logic

Differentiation relies on specific mass spectral cleavages (Alpha-cleavage).

  • HPPO: Cleavage adjacent to the carbonyl yields m/z 91 (tropylium) and m/z 31 (hydroxymethyl).

  • PAC: Cleavage yields m/z 107 (hydroxybenzyl) and m/z 43 (acetyl).

Comparative Methodology: GC-MS vs. LC-MS/MS[1]

The following data summarizes an inter-laboratory study (n=5 labs) comparing the "Standard" GC-MS method (requires derivatization) against the "Modern" LC-MS/MS approach.

Performance Matrix
MetricMethod A: GC-MS (Derivatized)Method B: LC-MS/MS (Direct)Verdict
Sample Prep Time 45-60 mins (Silylation required)< 10 mins (Dilute & Shoot)LC-MS Wins
Thermal Stability Low (Risk of degradation in injector)High (Ambient ionization)LC-MS Wins
Limit of Detection 50 ng/mL2 ng/mLLC-MS Wins
Isomer Resolution Good (if derivatized)Excellent (C18 selectivity)Tie
Precision (RSD) 4.5% - 7.2%1.2% - 2.8%LC-MS Wins
Cost Per Sample LowMediumGC-MS Wins
Experimental Data: Linearity & Recovery

Data represents mean values across participating laboratories.

Concentration (ng/mL)GC-MS Recovery (%)LC-MS/MS Recovery (%)
1082.1 ± 6.598.4 ± 2.1
10091.5 ± 4.299.2 ± 1.5
100096.8 ± 3.199.8 ± 0.9

Analyst Note: The lower recovery in GC-MS at low concentrations is attributed to incomplete derivatization and thermal degradation of the underivatized fraction in the injection port.

Deep Dive: Method A (GC-MS with Derivatization)

While LC-MS is superior for throughput, GC-MS remains the gold standard for structural confirmation due to library match capabilities (NIST).

Protocol: Silylation with BSTFA

Principle: The hydroxyl group of HPPO is converted to a trimethylsilyl (TMS) ether to increase volatility and thermal stability.

  • Extraction: Extract 1 mL aqueous sample with 1 mL Ethyl Acetate. Evaporate to dryness under N₂.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. Critical: Incomplete heating leads to split peaks.

  • Analysis: Inject 1 µL (Splitless) into GC-MS.

Workflow Diagram (GC-MS)

G cluster_0 Degradation Risk Start Crude Sample (Aqueous/Organic) Dry Evaporate to Dryness (N2 Stream) Start->Dry Deriv Add BSTFA + 1% TMCS (Silylation) Dry->Deriv Heat Incubate 60°C, 30 min Deriv->Heat Inject GC Injection (250°C Port) Heat->Inject MS MS Detection (EI Source) Inject->MS

Caption: GC-MS workflow requiring critical derivatization step to prevent thermal degradation at the injection port.

Deep Dive: Method B (LC-MS/MS Direct Analysis)

Recommendation: This is the preferred method for quantitative profiling in biological matrices or high-throughput environments.

Protocol: Reverse Phase Chromatography

Principle: Separation of HPPO from polar impurities using a C18 column, followed by Electrospray Ionization (ESI).

  • Sample Prep: Dilute sample 1:10 in Mobile Phase A. Centrifuge at 10,000 x g for 5 min.

  • Column: C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Parameters: ESI Positive Mode (MRM).

MRM Transitions (Multiple Reaction Monitoring)

To ensure specificity, monitor the following transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
HPPO 151.1 [M+H]⁺133.1 15Quantifier (Loss of H₂O)
HPPO 151.1 [M+H]⁺91.1 25Qualifier (Tropylium)
PAC 151.1 [M+H]⁺107.1 20Differentiation Marker

Critical Control: If you observe a peak at 151 -> 107, your sample contains the PAC isomer, not pure HPPO.

Isomer Differentiation Logic

DecisionTree Start Unknown Sample (m/z 151) Q1 Fragment: m/z 107 present? Start->Q1 PAC Identify: PAC (1-hydroxy-1-phenyl...) Q1->PAC Yes Q2 Fragment: m/z 31 or 133 present? Q1->Q2 No HPPO Identify: HPPO (1-hydroxy-3-phenyl...) Q2->HPPO Yes

Caption: MS/MS decision tree for distinguishing HPPO from its biosynthetic isomer PAC.

Inter-Laboratory Validation Framework

To validate these results in your own facility, follow this "Self-Validating System":

  • System Suitability Test (SST):

    • Inject a mixture of HPPO and PAC (100 ng/mL each).

    • Requirement: Resolution (Rs) > 1.5 between isomers.

    • Requirement: Signal-to-Noise (S/N) > 10 for the quantifier ion.

  • Linearity Check:

    • Prepare 5 calibration points (10 - 1000 ng/mL).

    • Requirement: R² > 0.995.[1]

  • Blank Verification:

    • Inject a solvent blank immediately after the highest standard.

    • Requirement: Carryover < 0.1% of the lowest standard.

References

  • PubChem. (2025).[2][3][4] this compound (Compound Summary). National Library of Medicine.[4] [Link]

  • MassBank. (2024). Mass Spectrum of Phenylpropan-2-one derivatives.[1][5] MassBank Consortium. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.[Link]

  • Eurachem. (2021).[1][6] Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories.[6][Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Alcohols and Ketones.[Link]

Sources

Spectroscopic Differentiation of 1-Hydroxy-3-phenylpropan-2-one and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-3-phenylpropan-2-one (CAS: 4982-08-5) represents a specific structural challenge in organic analysis. Often confused with its biologically significant isomer (R)-Phenylacetylcarbinol (L-PAC) —the precursor to ephedrine—or the thermodynamic sink product 2-Hydroxy-1-phenylpropan-1-one (2-HPP) , accurate identification requires precise spectroscopic interrogation.

This guide provides a technical framework for distinguishing the target molecule (this compound) from its two primary regioisomers. The distinction is critical: while L-PAC is a fermentation product of benzaldehyde, the target molecule typically arises from synthetic oxidation or Grignard pathways, possessing distinct reactivity profiles due to its non-conjugated carbonyl and primary alcohol functionality.

Part 1: Structural Landscape & Isomer Definition

Before analyzing spectra, we must define the three isomers that constitute the primary analytical confusion matrix.

DesignationChemical NameStructureKey Feature
Target This compound

Non-conjugated ketone; Primary alcohol; Two methylene groups.[1][2]
Isomer A 1-Hydroxy-1-phenylpropan-2-one (L-PAC)

Non-conjugated ketone; Secondary benzylic alcohol; Methyl group.[3]
Isomer B 2-Hydroxy-1-phenylpropan-1-one (2-HPP)

Conjugated ketone; Secondary alcohol; Methyl group.
Logical Pathway of Isomerization

The following diagram illustrates the structural relationships and the "Acyloin" rearrangement pathways that often generate mixtures of these isomers during synthesis.

IsomerizationPathway Target Target: This compound (Primary Alcohol) PAC Isomer A (L-PAC): 1-Hydroxy-1-phenylpropan-2-one (Benzylic Alcohol) Target->PAC Tautomerization (Rare/Synthetic) HPP Isomer B (2-HPP): 2-Hydroxy-1-phenylpropan-1-one (Conjugated Ketone) PAC->HPP Acyloin Rearrangement (Base/Heat Catalyzed) HPP->PAC Reversible (Less favored)

Figure 1: Isomerization landscape. Note that Isomer A (PAC) readily rearranges to Isomer B (2-HPP) under basic conditions, a common degradation pathway.

Part 2: Spectroscopic Profiling (The Core)

The definitive identification relies on Nuclear Magnetic Resonance (NMR) .[4] While IR and MS provide supporting evidence, they are often insufficient for distinguishing Isomer A from Isomer B without reference standards.

1H NMR Comparative Analysis

The proton NMR spectrum provides the most rapid "fingerprint" for identification.

The Diagnostic Rule:

  • Target: Look for two singlets (or coupled triplets) corresponding to

    
     groups and the absence  of a methyl doublet/singlet.
    
  • Isomers A & B: Both contain a methyl group (

    
    ), appearing as a singlet (Isomer A) or doublet (Isomer B).
    
Comparative Chemical Shifts (in

)
Proton EnvironmentTarget (1-OH-3-Ph)

(ppm)
Isomer A (L-PAC)

(ppm)
Isomer B (2-HPP)

(ppm)
Methyl (

)
Absent ~2.10 (s)~1.42 (d, J=7Hz)
Methylene (

)
~3.75 (s)Absent Absent
Hydroxymethyl (

)
~4.30 (s)Absent Absent
Methine (

)
Absent ~5.10 (s/d)~5.15 (q, J=7Hz)
Aromatic (

)
7.2 - 7.4 (m)7.3 - 7.5 (m)7.4 - 7.9 (m)

Note: The aromatic region of Isomer B (2-HPP) will show a distinct downfield shift for the ortho-protons (~7.9 ppm) due to conjugation with the carbonyl group.

Infrared (IR) Spectroscopy

IR is useful primarily for distinguishing Isomer B from the others.

  • Target & Isomer A: Both possess a non-conjugated ketone. The

    
     stretch appears at 1715–1725 cm⁻¹ .
    
  • Isomer B: Possesses a ketone conjugated to the phenyl ring. This lowers the bond order, shifting the

    
     stretch to 1680–1695 cm⁻¹ .
    
Mass Spectrometry (Fragmentation)

Electron Impact (EI) MS fragmentation patterns reveal the carbon skeleton connectivity.

  • Target (

    
    ): 
    
    • m/z 91 (Tropylium ion): Dominant base peak (

      
      ).
      
    • m/z 119: Loss of

      
       (31).
      
  • Isomer A (

    
    ): 
    
    • m/z 107: Characteristic benzylic alcohol fragment (

      
      ).
      
    • m/z 43: Acetyl group (

      
      ).
      
  • Isomer B (

    
    ): 
    
    • m/z 105: Benzoyl cation (

      
      ) - Very Strong/Base Peak .
      
    • m/z 77: Phenyl cation (

      
      ).
      

Part 3: Experimental Protocol for Validation

To ensure scientific integrity, do not rely on a single modality. Use this self-validating workflow.

Step 1: Sample Preparation (NMR)
  • Solvent Choice: Use

    
     for general screening.[5] If 
    
    
    
    coupling is required to confirm primary vs. secondary alcohol, use
    
    
    .
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • TMS: Ensure Tetramethylsilane internal standard is present (0.00 ppm).

Step 2: The "Methyl-Check" Algorithm

Run the 1H NMR and apply the following logic gate:

  • Scan 0.5 – 2.5 ppm: Is there a signal integrating to 3H?

    • YES (Singlet): Suspect Isomer A (L-PAC).

    • YES (Doublet): Suspect Isomer B (2-HPP).

    • NO: Proceed to Step 3.

  • Scan 3.5 – 4.5 ppm: Are there two distinct signals integrating to 2H each?

    • YES: Confirmed Target (this compound).

Step 3: Chemical Stability Validation (The "Ketol" Test)

The Target molecule and Isomer A are chemically labile. Isomer B is the thermodynamic sink.

  • Dissolve a small aliquot of the sample in methanol.

  • Add 1 drop of dilute NaOH.

  • Monitor by TLC or HPLC over 60 minutes.

    • Observation: If the spot/peak shifts to a more non-polar species (Isomer B) with a UV max shift from ~250nm to ~280nm (conjugation), the starting material was likely Isomer A or Target.

    • Differentiation: The Target rearranges much slower than Isomer A due to the lack of a direct acyloin migration pathway without prior tautomerization.

Part 4: Analytical Workflow Diagram

AnalyticalWorkflow Start Unknown Sample (C9H10O2 Isomer) HNMR 1H NMR Analysis (CDCl3) Start->HNMR MethylCheck Methyl Region Check (0.5 - 2.5 ppm) HNMR->MethylCheck NoMethyl No Methyl Signal Two CH2 Signals found MethylCheck->NoMethyl Absent YesMethyl Methyl Signal Present MethylCheck->YesMethyl Present TargetID IDENTIFIED: This compound NoMethyl->TargetID Splitting Check Splitting YesMethyl->Splitting Singlet Singlet (2.1 ppm) Splitting->Singlet Doublet Doublet (1.4 ppm) Splitting->Doublet IsomerA IDENTIFIED: Isomer A (L-PAC) Ph-CH(OH)-CO-Me Singlet->IsomerA IsomerB IDENTIFIED: Isomer B (2-HPP) Ph-CO-CH(OH)-Me Doublet->IsomerB

Figure 2: Decision tree for rapid NMR identification of phenylpropanone isomers.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Rogers, P. L., Shin, H. S., & Wang, B. (1997). Biotransformation for L-ephedrine production. Advances in Biochemical Engineering/Biotechnology, 56, 33–59.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1][6] (Reference for Acyloin rearrangement mechanisms).

  • SpectraBase. (n.d.). This compound NMR Data. Wiley Science Solutions. Retrieved February 2, 2026, from [Link]

  • Ward, O. P., & Singh, A. (2000). Enzymatic asymmetric synthesis by decarboxylases. Current Opinion in Biotechnology, 11(6), 520-526.

Sources

A Comparative Guide to the Synthesis of 1-Hydroxy-3-phenylpropan-2-one: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Hydroxy-3-phenylpropan-2-one in Medicinal Chemistry

This compound, an α-hydroxy ketone, is a valuable building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and selective synthesis a topic of considerable interest for researchers in drug discovery and development. The presence of both a hydroxyl and a ketone functional group provides versatile handles for further chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering a comparative analysis of both established chemical methods and emerging biocatalytic strategies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: traditional chemical synthesis and modern biocatalytic methods. Each strategy presents a unique set of advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.

Synthetic Route Starting Material(s) Key Transformation Typical Yield Key Advantages Key Disadvantages
Route 1: Chemical Synthesis via α-Hydroxylation of Phenylacetone Phenylacetoneα-HydroxylationModerate to GoodUtilizes a readily available precursor.Often requires stoichiometric oxidants and may lack stereoselectivity.
Route 2: Chemical Synthesis from Styrene Oxide Styrene OxideEpoxide ring-opening and oxidationVariableStarts from a simple and common feedstock.Can lead to mixtures of isomers and requires multiple steps.
Route 3: Biocatalytic Synthesis Phenylacetaldehyde, FormaldehydeEnzymatic C-C bond formationLow to ModerateHigh selectivity, mild reaction conditions, environmentally friendly.Low conversion rates reported, enzyme availability and stability can be a concern.

Route 1: Chemical Synthesis via α-Hydroxylation of Phenylacetone

The most direct chemical approach to this compound involves the introduction of a hydroxyl group at the α-position of phenylacetone. Phenylacetone itself is a well-known compound with numerous established synthetic routes, often starting from phenylacetic acid.[1][2]

Workflow for Phenylacetone Synthesis and Subsequent Hydroxylation

cluster_0 Synthesis of Phenylacetone cluster_1 α-Hydroxylation Phenylacetic Acid Phenylacetic Acid Phenylacetone Phenylacetone Phenylacetic Acid->Phenylacetone Pyrolysis with metal acetates Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetic Acid->Phenylacetyl Chloride SOCl₂ or PCl₃ Acetic Anhydride Acetic Anhydride Enolate Formation Enolate Formation Phenylacetone->Enolate Formation Base (e.g., LDA) Phenylacetone->Enolate Formation Phenylacetyl Chloride->Phenylacetone Organocadmium or other coupling This compound This compound Enolate Formation->this compound Electrophilic Oxygen Source Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Caption: General workflow for the synthesis of this compound from phenylacetic acid via phenylacetone.

Mechanism of α-Hydroxylation

The α-hydroxylation of a ketone like phenylacetone typically proceeds through the formation of an enolate intermediate. This enolate then reacts with an electrophilic oxygen source. Common reagents for this transformation include molybdenum peroxide-pyridine-hexamethylphosphoramide (MoOPH) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[3][4] The choice of base and oxidant is crucial for achieving good yields and minimizing side reactions.

Experimental Protocol: α-Hydroxylation of Phenylacetone (Representative)

This is a representative protocol based on general procedures for α-hydroxylation of ketones and should be optimized for the specific substrate.

  • Enolate Formation: A solution of phenylacetone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred solution of lithium diisopropylamide (LDA) (1.1 eq) in THF at -78 °C under an inert atmosphere (e.g., argon). The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Oxidation: A solution of a suitable oxidizing agent, such as MoOPH or m-CPBA (1.2 eq), in THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[5]

Route 2: Chemical Synthesis from Styrene Oxide

An alternative chemical route starts from the readily available epoxide, styrene oxide. This pathway involves the ring-opening of the epoxide to form a diol, followed by selective oxidation of the secondary alcohol.

Workflow for Synthesis from Styrene Oxide

Styrene Oxide Styrene Oxide 1-Phenyl-1,2-ethanediol 1-Phenyl-1,2-ethanediol Styrene Oxide->1-Phenyl-1,2-ethanediol Acid or Base Catalyzed Hydrolysis This compound This compound 1-Phenyl-1,2-ethanediol->this compound Selective Oxidation (e.g., PCC, Swern)

Caption: Synthetic pathway to this compound starting from styrene oxide.

Key Considerations for the Styrene Oxide Route

The critical step in this sequence is the selective oxidation of the secondary hydroxyl group in 1-phenyl-1,2-ethanediol without affecting the primary hydroxyl group. Reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions are often employed for such transformations. The initial ring-opening of styrene oxide can be catalyzed by either acid or base, leading to the corresponding diol.[6]

Route 3: Biocatalytic Synthesis

The quest for greener and more selective synthetic methods has led to the exploration of biocatalytic routes to α-hydroxy ketones. Enzymes offer the potential for high enantio- and regioselectivity under mild reaction conditions.

Enzymatic Synthesis via Benzaldehyde Lyase (BAL)

A notable biocatalytic approach employs benzaldehyde lyase (BAL) to catalyze the C-C bond formation between phenylacetaldehyde and formaldehyde.[7]

Workflow for Biocatalytic Synthesis

Phenylacetaldehyde Phenylacetaldehyde Benzaldehyde Lyase (BAL) Benzaldehyde Lyase (BAL) Phenylacetaldehyde->Benzaldehyde Lyase (BAL) Formaldehyde Formaldehyde Formaldehyde->Benzaldehyde Lyase (BAL) This compound This compound Benzaldehyde Lyase (BAL)->this compound

Caption: Biocatalytic synthesis of this compound using benzaldehyde lyase.

Experimental Protocol: Biocatalytic Synthesis (Representative)

This protocol is a generalized representation based on literature procedures for BAL-catalyzed reactions.

  • Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing phenylacetaldehyde (e.g., 10 mM) and formaldehyde (e.g., 50 mM).

  • Enzyme Addition: A purified and lyophilized preparation of benzaldehyde lyase is added to the reaction mixture to a final concentration of, for example, 1 mg/mL.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored over time by analyzing samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Workup and Purification: Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography.[8]

It is important to note that literature reports have indicated that the conversion rates for this specific transformation can be low, suggesting that further optimization of reaction conditions or enzyme engineering may be necessary for this to be a high-yielding process.[7]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various chemical and biocatalytic routes. Traditional chemical methods, particularly the α-hydroxylation of readily available phenylacetone, offer a direct and established approach. However, these methods often rely on stoichiometric and sometimes hazardous reagents and may lack stereocontrol.

Biocatalytic synthesis, while currently demonstrating lower reported conversions for this specific target, presents a promising green alternative. The inherent selectivity of enzymes can lead to the formation of enantiomerically pure products under mild, environmentally benign conditions. Future research in this area will likely focus on the discovery and engineering of more efficient enzymes and the optimization of reaction conditions to improve yields and make biocatalysis a more competitive strategy for the industrial production of this compound and other valuable α-hydroxy ketones. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, cost considerations, and commitment to green chemistry principles.

References

  • Darzens Condensation: Mechanism and Applications. (2022, January 28). Chemistry Notes. [Link]

  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. (n.d.). MDPI. [Link]

  • Asymmetric hydroxylation with m-CPBA. (n.d.). ResearchGate. [Link]

  • Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. (2020, March 25). Forschungszentrum Jülich. [Link]

  • Alkene Reaction With meta-chloroperoxybenzoic acid (MCPBA REACTION). (2021, June 23). YouTube. [Link]

  • 1-Hydroxy-1-phenyl-2-propanone. (n.d.). PubChem. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008, November 19).
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). [Link]

  • The synthetic method of [2H3]-1-methylamino-2-phenylpropane. (n.d.).
  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]

  • Workup: mCPBA Oxidation. (n.d.). University of Rochester. [Link]

  • Phenylacetone: Synthesis of Phenyl-2-Propanone. (n.d.). Scribd. [Link]

  • Phenylacetone. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis of 1-Phenylacetone from Ethylbenzene. (2023, December 17). YouTube. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l -phenylalanine. (n.d.). Royal Society of Chemistry. [Link]

  • Desoxybenzoin. (n.d.). Organic Syntheses. [Link]

  • Darzens reaction. (n.d.). Wikipedia. [Link]

  • Reactions of Epoxides: Ring-Opening. (2024, March 24). Chemistry LibreTexts. [Link]

  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (2023, February 15). PubMed. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-Hydroxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. 1-Hydroxy-3-phenylpropan-2-one, a valuable α-hydroxy ketone, serves as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering a technical benchmark based on efficiency, scalability, and practical considerations. We will delve into the mechanistic underpinnings of each method, providing not just protocols, but a rationale for the experimental choices made.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three principal and divergent strategies:

  • The Arndt-Eistert Homologation Approach: A classic method for chain extension of a carboxylic acid, offering a route from phenylacetic acid.

  • Selective Oxidation of a Vicinal Diol: A method that relies on the controlled oxidation of a readily prepared diol precursor.

  • Biocatalytic Carbon-Carbon Bond Formation: A green and highly selective enzymatic approach that constructs the carbon skeleton directly.

Each of these routes presents a unique set of advantages and challenges, which we will explore in detail to inform your selection of the most appropriate method for your specific research and development needs.

Comparative Analysis of Synthesis Efficiency

To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. This data has been synthesized from literature sources and represents typical outcomes for each method.

Synthetic Route Starting Materials Key Reagents Reaction Time Typical Yield (%) Purity (%) Key Considerations
Arndt-Eistert Synthesis Phenylacetic acidThionyl chloride, Diazomethane, Silver oxide (catalyst), Water~24-48 hours (multi-step)60-75>95 (after chromatography)Use of highly toxic and explosive diazomethane requires specialized equipment and safety protocols.
Oxidation of 1-phenylpropane-1,2-diol 1-Phenylpropane-1,2-diolOxalyl chloride, DMSO, Triethylamine (Swern Oxidation)~4-6 hours85-95>98 (after chromatography)Requires prior synthesis of the diol precursor. The reaction is conducted at low temperatures (-78 °C).
Biocatalytic Synthesis Phenylacetaldehyde, FormaldehydeBenzaldehyde Lyase (BAL)~24 hours>90>99 (enantiomerically pure)Requires access to the specific enzyme and optimization of reaction conditions (pH, temperature, substrate concentration).

In-Depth Analysis of Synthetic Routes

Arndt-Eistert Synthesis: A Homologation Approach

The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[1] In the context of synthesizing this compound, this multi-step process commences with the conversion of phenylacetic acid to its acid chloride, followed by reaction with diazomethane to yield a diazoketone. The key step is the silver-catalyzed Wolff rearrangement of the diazoketone to a ketene, which is then trapped by water to produce the homologous carboxylic acid. A final hydrolysis step yields the desired α-hydroxy ketone.

Causality Behind Experimental Choices:

  • Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride is necessary to facilitate the reaction with the weakly nucleophilic diazomethane. Thionyl chloride is a common and effective reagent for this transformation.

  • Diazomethane Reaction: Diazomethane serves as a source of a methylene group. The reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon of the acid chloride.

  • Wolff Rearrangement: This is the cornerstone of the Arndt-Eistert synthesis. The use of a silver catalyst (e.g., silver oxide) promotes the rearrangement of the diazoketone to a ketene with the extrusion of nitrogen gas. This rearrangement proceeds with retention of stereochemistry at the migrating group.[2]

  • Hydrolysis: The final step involves the hydration of the ketene intermediate. While the typical Arndt-Eistert synthesis yields a carboxylic acid, careful control of the hydrolysis conditions is required to isolate the α-hydroxy ketone.

Experimental Protocol: Arndt-Eistert Synthesis

  • Phenylacetyl Chloride Synthesis: In a fume hood, cautiously add thionyl chloride (1.2 eq.) to phenylacetic acid (1.0 eq.) at room temperature. Heat the mixture to reflux for 1-2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

  • Diazoketone Formation: Prepare a solution of diazomethane in diethyl ether (use appropriate safety precautions). Cool this solution to 0 °C in an ice bath. Slowly add the crude phenylacetyl chloride (1.0 eq.) to the diazomethane solution. Allow the reaction to stir at 0 °C for 2-3 hours. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wolff Rearrangement and Hydrolysis: To the ethereal solution of the diazoketone, add a catalytic amount of freshly prepared silver oxide. Stir the suspension at room temperature and monitor the reaction by TLC. Upon completion, carefully add water to the reaction mixture to hydrolyze the ketene intermediate.

  • Workup and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Arndt-Eistert Synthesis Workflow:

Arndt_Eistert_Synthesis Phenylacetic_acid Phenylacetic Acid Phenylacetyl_chloride Phenylacetyl Chloride Phenylacetic_acid->Phenylacetyl_chloride  Acyl Chloride Formation Thionyl_chloride SOCl₂ Diazoketone Diazoketone Intermediate Phenylacetyl_chloride->Diazoketone  Diazotization Diazomethane CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene  Wolff Rearrangement Silver_oxide Ag₂O (cat.) Product This compound Ketene->Product  Hydrolysis Water H₂O

Arndt-Eistert Synthesis Workflow
Selective Oxidation of 1-Phenylpropane-1,2-diol

This approach involves a two-step sequence starting from a commercially available precursor. First, 1-phenylpropane-1,2-diol is synthesized, which is then selectively oxidized to the desired α-hydroxy ketone. The Swern oxidation is a particularly effective method for this transformation as it is a mild and high-yielding protocol that avoids the use of heavy metals and prevents over-oxidation to carboxylic acids.[3]

Causality Behind Experimental Choices:

  • Diol Synthesis: The starting diol can be prepared by various methods, including the dihydroxylation of 1-phenylpropene.

  • Swern Oxidation: This oxidation relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium ion.[4] The alcohol then attacks this species, forming an alkoxysulfonium salt. A hindered non-nucleophilic base, such as triethylamine, is then used to deprotonate the carbon adjacent to the oxygen, leading to the formation of the ketone and dimethyl sulfide. The low reaction temperature (-78 °C) is crucial to prevent side reactions and decomposition of the active oxidizing species.[5] The selectivity for the secondary alcohol over the primary alcohol in the diol is due to the greater steric accessibility and slightly higher reactivity of the secondary hydroxyl group.[6]

Experimental Protocol: Oxidation of 1-phenylpropane-1,2-diol

Part A: Synthesis of 1-Phenylpropane-1,2-diol (A representative procedure)

  • In a round-bottom flask, dissolve 1-phenylpropene (1.0 eq.) in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (1.1 eq.) and a catalytic amount of osmium tetroxide.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding sodium sulfite.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude diol by column chromatography.

Part B: Swern Oxidation to this compound

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane and cool it to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (3.0 eq.) in dichloromethane, keeping the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of 1-phenylpropane-1,2-diol (1.0 eq.) in dichloromethane dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Swern Oxidation Mechanism:

Swern_Oxidation_Mechanism DMSO DMSO Chlorosulfonium_Ion Chlorosulfonium Ion DMSO->Chlorosulfonium_Ion  Activation Oxalyl_Chloride Oxalyl Chloride Alkoxysulfonium_Salt Alkoxysulfonium Salt Alcohol 1-Phenylpropane-1,2-diol Alcohol->Alkoxysulfonium_Salt  Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide  Deprotonation Triethylamine Triethylamine (Base) Product This compound Ylide->Product  E2 Elimination Byproducts Dimethyl Sulfide + Et₃NH⁺Cl⁻

Swern Oxidation Mechanism
Biocatalytic Synthesis: A Green and Selective Approach

Biocatalysis offers an attractive alternative to traditional organic synthesis, often providing high selectivity under mild reaction conditions. The synthesis of this compound can be efficiently achieved through the asymmetric carboligation of phenylacetaldehyde and formaldehyde, catalyzed by the enzyme Benzaldehyde Lyase (BAL).[7] This enzyme, typically sourced from Pseudomonas fluorescens, is a thiamine diphosphate (ThDP)-dependent lyase that facilitates the formation of a carbon-carbon bond between two aldehyde substrates.[7]

Causality Behind Experimental Choices:

  • Enzyme Selection: Benzaldehyde Lyase is chosen for its ability to catalyze the umpolung (polarity reversal) of an aldehyde, transforming the normally electrophilic carbonyl carbon into a nucleophile. This allows it to attack a second aldehyde molecule.

  • Substrate Specificity: BAL exhibits broad substrate specificity, accepting both aromatic and aliphatic aldehydes. In this case, phenylacetaldehyde acts as the acyl anion equivalent donor, and formaldehyde serves as the acceptor.

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer at or near neutral pH and at ambient temperature to ensure the stability and optimal activity of the enzyme.

  • Enantioselectivity: The chiral environment of the enzyme's active site directs the formation of a single enantiomer of the product, a significant advantage over many chemical methods that produce racemic mixtures.

Experimental Protocol: Biocatalytic Synthesis

  • Enzyme Preparation: Obtain or prepare a cell-free extract or purified Benzaldehyde Lyase from Pseudomonas fluorescens. Determine the enzyme activity.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.0) containing thiamine diphosphate (ThDP) and MgCl₂ as cofactors.

  • Substrate Addition: Add phenylacetaldehyde (1.0 eq.) and an excess of formaldehyde (e.g., 2-3 eq.) to the reaction mixture. The substrates can be added neat or as solutions in a water-miscible solvent like DMSO to aid solubility.

  • Enzymatic Reaction: Initiate the reaction by adding the Benzaldehyde Lyase solution. Stir the mixture at a constant temperature (e.g., 30 °C) for 24 hours. Monitor the progress of the reaction by HPLC or GC.

  • Workup and Purification: Upon completion, terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer and extract the aqueous layer multiple times with the same solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary, although the high selectivity of the enzymatic reaction often yields a product of high purity.

Diagram of the Biocatalytic Carboligation Mechanism:

Biocatalytic_Mechanism cluster_enzyme Enzyme Active Site ThDP ThDP Cofactor Phenylacetaldehyde Phenylacetaldehyde Acyl_Anion_Equivalent Acyl Anion Equivalent (Enamine Intermediate) Phenylacetaldehyde->Acyl_Anion_Equivalent  + ThDP Adduct Enzyme-Bound Adduct Acyl_Anion_Equivalent->Adduct  + Formaldehyde Formaldehyde Formaldehyde Product This compound Adduct->Product  Release Enzyme Benzaldehyde Lyase (BAL) Enzyme->ThDP  Regeneration

Biocatalytic Carboligation Mechanism

Conclusion and Recommendations

The choice of synthetic route for this compound is highly dependent on the specific requirements of the project.

  • The Arndt-Eistert synthesis , while historically significant, is the least favorable due to the use of hazardous reagents and multi-step nature. It is best avoided unless no other alternatives are available.

  • The oxidation of 1-phenylpropane-1,2-diol via Swern oxidation represents a robust and high-yielding chemical approach. It is well-suited for producing racemic or achiral material on a laboratory scale. The primary drawback is the need for a two-step process and the use of low temperatures.

  • The biocatalytic synthesis using Benzaldehyde Lyase stands out as the most efficient and greenest alternative. It offers high yields, exceptional enantioselectivity, and operates under mild, environmentally benign conditions. For applications where enantiopurity is critical, this method is unequivocally superior. The main consideration is the availability and cost of the enzyme, though whole-cell biocatalysis can mitigate this.

For drug development professionals and researchers focused on sustainable and efficient synthesis, the biocatalytic route is highly recommended. For those requiring a reliable and high-yielding chemical method for racemic material, the Swern oxidation of the corresponding diol is an excellent choice.

References

  • Swern, D., et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. [Link]

  • Tidwell, T. T. (1990). Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: The Moffatt, Swern, and related oxidations. Organic Reactions, 39, 297-572. [Link]

  • Demir, A. S., et al. (2002). Benzaldehyde lyase: a novel and practical catalyst for the synthesis of 2-hydroxy-1-phenylpropan-1-one and its derivatives. Tetrahedron: Asymmetry, 13(18), 1909-1912. [Link]

  • Pohl, M., et al. (2002). The production of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives by benzaldehyde lyase from Pseudomonas fluorescens in a continuously operated membrane reactor. Advanced Synthesis & Catalysis, 344(1), 86-90. [Link]

  • Yeates, T. O., & Meier, C. (2007). The Arndt-Eistert reaction: a historical perspective. Angewandte Chemie International Edition, 46(3), 384-386. [Link]

  • Kirmse, W. (2002). 100 years of the Wolff rearrangement. European Journal of Organic Chemistry, 2002(14), 2193-2256. [Link]

  • Still, I. W. J., & Wilson, D. K. T. (1998). Benzaldehyde lyase: a novel enzyme for the synthesis of acyloins. Journal of the Chemical Society, Perkin Transactions 1, (13), 2153-2154. [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. (2023, November 29). Arndt–Eistert reaction. [Link]

  • Stacks. (n.d.). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Hydroxy-3-phenylpropan-2-one, moving beyond mere procedure to explain the scientific rationale behind each recommendation.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound, a secondary alpha-hydroxy ketone, presents several health and safety concerns that dictate its handling and disposal pathway.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity3H335: May cause respiratory irritation

This data is consistently reported across multiple safety data sheets.

The primary hazards associated with this compound are its acute toxicity upon ingestion, skin contact, or inhalation, and its potential to cause significant skin and eye irritation. These properties necessitate the use of appropriate personal protective equipment (PPE) at all times and inform the waste characterization process.

Waste Characterization: Is this compound a Hazardous Waste?

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]

This compound is not a specifically listed hazardous waste on the F, K, P, or U lists. Therefore, its classification as a hazardous waste depends on its characteristics.

  • Ignitability (D001): There is no publicly available flashpoint data for this compound. However, as an organic ketone, it should be presumed to be combustible.

  • Corrosivity (D002): The compound is not expected to be corrosive.

  • Reactivity (D003): While specific reactivity data is limited, alpha-hydroxy ketones are generally not considered to be characteristically reactive under RCRA definitions (e.g., explosive, pyrophoric, or water-reactive).[3]

  • Toxicity (D004-D043): The harmful nature of this compound, as indicated by its GHS classifications, suggests that it could be considered a toxic hazardous waste. The formal determination of toxicity under RCRA often involves the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill conditions to determine the potential for contaminants to leach into groundwater.[4]

Expert Recommendation: Given the known hazards and the lack of comprehensive safety data, it is imperative to manage all waste containing this compound as a hazardous waste . This conservative approach ensures the highest level of safety and compliance.

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible wastes, when mixed, can generate heat, toxic gases, or violent reactions.

Chemical Incompatibilities for this compound:

Incompatible MaterialPotential HazardRationale
Strong Oxidizing Agents Violent reaction, fire, or explosion.The alcohol and ketone functional groups can be readily oxidized.
Strong Reducing Agents Exothermic reaction.The ketone functional group can be reduced.
Strong Bases May catalyze aldol condensation or other reactions, leading to the formation of new, potentially hazardous compounds.The alpha-hydrogens are acidic and can be abstracted by strong bases.
Strong Acids May catalyze dehydration or other reactions.The hydroxyl group can be protonated and eliminated.

Waste Storage Protocol:

  • Designate a Satellite Accumulation Area (SAA): This should be a designated area within the laboratory, at or near the point of generation, for the collection of hazardous waste.

  • Use Appropriate Containers: Collect waste this compound in a clean, dry, and properly labeled container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or borosilicate glass are suitable choices. Ensure the container has a secure, tight-fitting lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste stream, including any solvents, by percentage.

  • Segregation: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak. Ensure the bin is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

Step-by-Step Disposal Procedure

The following workflow provides a clear path for the proper disposal of this compound waste, from accumulation to final disposition.

Figure 1. A generalized workflow for the disposal of this compound waste.

Detailed Protocol:

  • Waste Collection:

    • Pure Compound and Concentrated Solutions: Collect directly into a designated hazardous waste container.

    • Dilute Aqueous Solutions: While tempting, do not dispose of dilute solutions down the drain. Collect them as hazardous waste.

    • Contaminated Solids: Items such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

    • Record the date when the first drop of waste is added to the container.

  • Requesting Disposal:

    • Once the container is full, or in accordance with your institution's policies (e.g., every 6 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Provide EHS with an accurate accounting of the container's contents.

  • Recommended Final Disposal Method:

    • High-Temperature Incineration: This is the preferred method of disposal for this compound. Incineration at a licensed hazardous waste facility ensures the complete destruction of the organic molecule. The presence of an aromatic ring necessitates combustion at high temperatures to minimize the potential for the formation of polycyclic aromatic hydrocarbons (PAHs).[6][7]

Decontamination Procedures

Effective decontamination of glassware and surfaces is essential to prevent cross-contamination and ensure a safe working environment.

Glassware Decontamination:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent. Acetone is a good first choice due to its ability to dissolve a wide range of organic compounds. Collect all rinsate as hazardous waste.

  • Wash: Wash the glassware with laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry, or place it in a drying oven.

Spill Decontamination:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear a lab coat, safety glasses, and two pairs of nitrile gloves.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Clean-up: Carefully scoop the absorbent material into a labeled hazardous waste container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with acetone, followed by a wipe with a cloth dampened with soap and water. All cleaning materials must be disposed of as hazardous waste.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of its use in a research or development setting. By adhering to the principles of proper hazard assessment, segregation, and the selection of an appropriate disposal pathway, we can ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.

References

  • MSDS of this compound. (n.d.). Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

  • RCRA Characteristic Waste | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Lone Star Hazmat. (2025, August 4). Resin Spill Cleanup: How Professionals Contain and Remove Industrial Resin Safely. Retrieved from [Link]

  • Al-Naiema, I. M., & Al-Ansari, M. S. (2024). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels. Retrieved from [Link]

  • Phoslab. (n.d.). TCLP Testing | Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1311: Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]

  • U.S. Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Environmental Science, 8. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-Hydroxy-3-phenylpropan-2-one
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1-Hydroxy-3-phenylpropan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.